9(E)-Tetradecenoyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H25ClO |
|---|---|
Molecular Weight |
244.80 g/mol |
IUPAC Name |
(E)-tetradec-9-enoyl chloride |
InChI |
InChI=1S/C14H25ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3/b6-5+ |
InChI Key |
LRNOJDNYMHAKLY-AATRIKPKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 9(E)-Tetradecenoyl Chloride: Synthesis, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9(E)-Tetradecenoyl chloride, a reactive lipid intermediate of interest in synthetic chemistry and drug discovery. This document details its chemical identity, synthesis, and potential applications, with a focus on the generation of bioactive derivatives.
Chemical Identity and Properties
This compound is the acyl chloride derivative of 9(E)-tetradecenoic acid. Its high reactivity makes it a valuable building block for the synthesis of various lipid molecules, including amides and esters, which may possess interesting biological activities.
| Property | Value |
| CAS Number | 150989-01-8[1] |
| Molecular Formula | C₁₄H₂₅ClO[1] |
| Molecular Weight | 244.80 g/mol [1] |
| Synonyms | 9-Tetradecenoyl chloride, (E)-; (9E)-9-Tetradecenoyl chloride[1] |
| Physical State | Liquid (presumed) |
| Purity | Typically >99% from commercial suppliers[1] |
| Storage | Freezer (-20°C)[1] |
Synthesis of this compound
General Experimental Protocol: Conversion of 9(E)-Tetradecenoic Acid to this compound
This protocol is a generalized procedure based on established methods for the synthesis of fatty acid chlorides.
Materials:
-
9(E)-Tetradecenoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent
-
Rotary evaporator
-
Schlenk line or similar inert atmosphere setup
-
Glassware (round-bottom flask, condenser, dropping funnel)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), a solution of 9(E)-tetradecenoic acid in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Chlorination: The solution is cooled in an ice bath (0°C). Thionyl chloride (typically 1.2-1.5 equivalents) is added dropwise to the stirred solution. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) is often added.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a period of 1-3 hours. The progress of the reaction can be monitored by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.
-
Work-up: Upon completion, the excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator. To ensure complete removal of volatile impurities, the crude product may be co-evaporated with an anhydrous solvent like toluene.
-
Purification: The resulting crude this compound can be purified by vacuum distillation.
Safety Precautions: Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
References
An In-depth Technical Guide to the Synthesis of α,β-Unsaturated Acid Chlorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core methodologies for the synthesis of α,β-unsaturated acid chlorides, critical reagents in organic synthesis and drug development. The document details various synthetic routes, including the use of common and alternative chlorinating agents, starting from α,β-unsaturated carboxylic acids and aldehydes. It presents a comparative analysis of these methods, supported by quantitative data, detailed experimental protocols, and mechanistic insights. Safety considerations for handling the hazardous reagents involved are also discussed.
Introduction
α,β-Unsaturated acid chlorides are highly reactive bifunctional molecules that serve as versatile building blocks in a wide array of chemical transformations. Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon of the acid chloride and the carbon-carbon double bond, which can participate in various addition and cycloaddition reactions. These compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and fine chemicals. This guide offers an in-depth exploration of the primary methods for their preparation, equipping researchers with the knowledge to select and execute the most suitable synthesis for their specific needs.
Synthesis from α,β-Unsaturated Carboxylic Acids
The most prevalent approach for the synthesis of α,β-unsaturated acid chlorides is the chlorination of the corresponding carboxylic acids. Several reagents are commonly employed for this transformation, each with its own set of advantages, disadvantages, and specific procedural requirements.
Thionyl Chloride (SOCl₂)
Thionyl chloride is a widely used and cost-effective reagent for the preparation of acid chlorides. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.[1][2]
General Reaction Scheme:
Mechanism of Action:
The reaction is initiated by the nucleophilic attack of the carboxylic acid oxygen on the electrophilic sulfur atom of thionyl chloride. This is followed by the collapse of the tetrahedral intermediate and loss of a chloride ion to form a chlorosulfite intermediate. Subsequent nucleophilic attack by the released chloride ion on the carbonyl carbon leads to the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride.
Experimental Protocol: Synthesis of Cinnamoyl Chloride
-
Materials:
-
trans-Cinnamic acid (1.0 eq)
-
Thionyl chloride (1.5 eq)
-
Dry toluene (B28343) (as solvent, optional)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, optional)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add trans-cinnamic acid.
-
If using a solvent, add dry toluene.
-
Slowly add thionyl chloride to the stirred mixture at room temperature. An exothermic reaction may be observed.
-
If using a catalyst, add a catalytic amount of anhydrous DMF.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until the evolution of gases ceases.[3]
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The crude cinnamoyl chloride can be purified by vacuum distillation.
-
Workflow for Thionyl Chloride-Mediated Synthesis:
Caption: General workflow for the synthesis of α,β-unsaturated acid chlorides using thionyl chloride.
Oxalyl Chloride ((COCl)₂) with Catalytic DMF
The use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is another highly effective method. This approach is often preferred for its milder reaction conditions (typically room temperature) and the formation of only gaseous byproducts (CO, CO₂, and HCl).[4][5]
General Reaction Scheme:
Mechanism of Action (Vilsmeier-Haack Mechanism):
The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic iminium salt, from the reaction of oxalyl chloride and DMF.[6][7][8][9] The carboxylic acid then reacts with the Vilsmeier reagent to form an activated intermediate, which is subsequently attacked by a chloride ion to yield the acid chloride and regenerate the DMF catalyst.
Formation of the Vilsmeier Reagent and Subsequent Chlorination:
Caption: The catalytic cycle involving the formation of the Vilsmeier reagent.
Experimental Protocol: Synthesis of Acryloyl Chloride
-
Materials:
-
Acrylic acid (1.0 eq)
-
Oxalyl chloride (1.1-1.5 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or other inert solvent
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic, e.g., 1-2 mol%)
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acrylic acid in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add oxalyl chloride dropwise to the stirred solution. Vigorous gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
The solvent and any excess oxalyl chloride can be removed under reduced pressure to yield the crude acryloyl chloride, which can be used directly or purified by vacuum distillation.
-
Phosgene (B1210022) and its Alternatives (Triphosgene)
Phosgene (COCl₂) is a highly effective chlorinating agent, but its extreme toxicity limits its use in laboratory settings.[10][11] Triphosgene (B27547) (bis(trichloromethyl) carbonate), a solid and safer alternative, can be used to generate phosgene in situ or can react directly.[12]
General Reaction Scheme (using Triphosgene):
Experimental Protocol: General Procedure using Triphosgene
-
Materials:
-
α,β-Unsaturated carboxylic acid (1.0 eq)
-
Triphosgene (0.34-0.40 eq)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Catalyst (e.g., DMF, pyridine) (optional)
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve the α,β-unsaturated carboxylic acid in an anhydrous solvent in a flask equipped with a stirrer and a reflux condenser.
-
Carefully add triphosgene in one portion or in small portions.
-
If a catalyst is used, it is added at this stage.
-
The reaction mixture is often heated to a moderate temperature (e.g., 40-60 °C) and stirred until the reaction is complete (monitored by TLC or gas evolution).
-
The solvent is removed under reduced pressure, and the crude acid chloride is purified by vacuum distillation.
-
Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is a strong chlorinating agent that reacts with carboxylic acids to form acid chlorides.[13] A key byproduct is phosphorus oxychloride (POCl₃), which has a relatively high boiling point and can sometimes complicate purification.[14]
General Reaction Scheme:
Mechanism of Action:
The reaction is thought to proceed through an initial attack of the carboxylic acid on the phosphorus pentachloride, leading to the formation of an intermediate that eliminates HCl. A subsequent nucleophilic attack by chloride on the carbonyl carbon results in the formation of the acid chloride and phosphorus oxychloride.
Experimental Protocol: General Procedure using Phosphorus Pentachloride
-
Materials:
-
α,β-Unsaturated carboxylic acid (1.0 eq)
-
Phosphorus pentachloride (1.0-1.1 eq)
-
Anhydrous inert solvent (e.g., benzene, chloroform) (optional)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place the α,β-unsaturated carboxylic acid.
-
If a solvent is used, add it to the flask.
-
Carefully add phosphorus pentachloride in small portions to the stirred mixture. The reaction is often exothermic.
-
After the initial reaction subsides, the mixture may be gently warmed to ensure complete reaction.
-
The product is isolated by fractional distillation to separate the acid chloride from the phosphorus oxychloride byproduct.
-
Cyanuric Chloride
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a mild and effective reagent for the conversion of carboxylic acids to acid chlorides. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), and the byproducts are solid triazine derivatives, which can be removed by filtration.
General Reaction Scheme:
Experimental Protocol: General Procedure using Cyanuric Chloride
-
Materials:
-
α,β-Unsaturated carboxylic acid (1.0 eq)
-
Cyanuric chloride (0.5-1.0 eq)
-
Triethylamine (1.0 eq)
-
Anhydrous acetone (B3395972) or other suitable solvent
-
-
Procedure:
-
Dissolve the α,β-unsaturated carboxylic acid and cyanuric chloride in anhydrous acetone.
-
Cool the solution in an ice bath.
-
Slowly add triethylamine to the stirred mixture.
-
Allow the reaction to proceed at room temperature for several hours.
-
The precipitated triazine byproduct and triethylamine hydrochloride are removed by filtration.
-
The solvent is evaporated from the filtrate to give the crude acid chloride, which can be purified by distillation.
-
Synthesis from α,β-Unsaturated Aldehydes
An alternative, though less common, method for preparing α,β-unsaturated acid chlorides involves the direct chlorination of α,β-unsaturated aldehydes. This method typically requires high temperatures and the use of chlorine gas.[15]
General Reaction Scheme:
Experimental Protocol: General Procedure for Chlorination of α,β-Unsaturated Aldehydes
-
Materials:
-
α,β-Unsaturated aldehyde (e.g., acrolein, crotonaldehyde)
-
Chlorine gas
-
Inert diluent (e.g., carbon tetrachloride)
-
-
Procedure:
-
The α,β-unsaturated aldehyde and an inert diluent are introduced into a high-temperature reactor.
-
Chlorine gas is passed through the reactor at a controlled rate.
-
The reaction is typically carried out at temperatures ranging from 250 to 500 °C.[15]
-
The product mixture is cooled, and the α,β-unsaturated acid chloride is separated by fractional distillation.
-
Workflow for Aldehyde Chlorination:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cinnamoyl Chloride | High-Purity Reagent | RUO [benchchem.com]
- 4. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]
- 5. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Phosgene - Wikipedia [en.wikipedia.org]
- 11. Phosgene and Substitutes [sigmaaldrich.com]
- 12. asianpubs.org [asianpubs.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. The Synthesis of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 15. US3526659A - Process for the manufacture of alpha,beta-unsaturated acid chlorides - Google Patents [patents.google.com]
The Pivotal Role of 9(E)-Tetradecenoyl Chloride in the Synthesis and Study of Insect Pheromones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While not a naturally occurring insect pheromone itself, 9(E)-Tetradecenoyl chloride serves as a critical synthetic intermediate in the production of a variety of C14 insect sex pheromones. Understanding its role is paramount for researchers and professionals involved in the development of sustainable pest management strategies. This technical guide elucidates the biochemical context of C14 pheromones, their biosynthetic pathways in insects, and the utilization of this compound in the chemical synthesis of these potent semiochemicals. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate further research and application.
Introduction to C14 Insect Pheromones
Many insect species, particularly within the order Lepidoptera (moths and butterflies), rely on a complex language of chemical cues known as pheromones for vital behaviors such as mating. A significant class of these sex pheromones are C14 compounds, which are derivatives of tetradecenoic acid. These molecules are typically alcohols, acetates, or aldehydes with one or more double bonds in specific positions and configurations (Z or E). The precise blend and ratio of these components are often species-specific, ensuring reproductive isolation.
The manipulation of these pheromone signals forms the basis of powerful and environmentally benign pest control strategies, including mating disruption and mass trapping. The synthesis of high-purity pheromone components is therefore essential, and it is in this context that this compound finds its primary application.
Biosynthesis of C14 Pheromones in Insects
The natural production of C14 pheromones in insects is a multi-step enzymatic process that begins with common fatty acid metabolism. The general biosynthetic pathway is as follows:
-
De Novo Fatty Acid Synthesis: The pathway initiates with the synthesis of saturated fatty acids, primarily palmitic acid (a C16 fatty acid), from acetyl-CoA.
-
Desaturation: Specific desaturase enzymes introduce double bonds at precise locations along the fatty acid chain. For many C14 pheromones, a Δ11-desaturase acts on palmitoyl-CoA to create (Z)-11-hexadecenoic acid.
-
Chain Shortening: The C16 fatty acyl precursor undergoes limited β-oxidation to remove two carbons, resulting in a C14 chain. For instance, (Z)-11-hexadecenoic acid is shortened to (Z)-9-tetradecenoic acid.
-
Reduction and Functional Group Modification: The resulting tetradecenoyl-CoA is then enzymatically converted to the final pheromone components. A reductase can convert it to the corresponding alcohol. Subsequently, an acetyltransferase may esterify the alcohol to an acetate (B1210297), or an oxidase can oxidize it to an aldehyde.
The specificity of the desaturase and subsequent modifying enzymes dictates the final structure of the pheromone components produced by a particular insect species.
Role of this compound in Pheromone Synthesis
While the biosynthesis in insects often leads to (Z)-isomers, many species utilize (E)-isomers or mixtures of both. Chemical synthesis provides a versatile route to obtain these compounds in high purity and specific isomeric forms. This compound is a key building block in the synthesis of (E)-9-tetradecenyl acetate and other related pheromones. Its acyl chloride functionality makes it highly reactive and suitable for esterification reactions.
A general synthetic workflow is outlined below:
-
Preparation of 9(E)-Tetradecen-1-ol: The synthesis often starts with the creation of the corresponding alcohol, 9(E)-Tetradecen-1-ol.
-
Conversion to Acyl Chloride: 9(E)-Tetradecenoic acid can be converted to this compound using a chlorinating agent like thionyl chloride or oxalyl chloride. This step activates the carboxylic acid for subsequent reactions.
-
Esterification: this compound can then be reacted with an appropriate alcohol to form the desired ester. However, for the synthesis of pheromone acetates, the more common route is the acetylation of the corresponding pheromone alcohol.
-
Synthesis of (E)-9-Tetradecenyl Acetate: A more direct application involves the synthesis of the precursor alcohol, 9(E)-tetradecen-1-ol, which is then acetylated using acetyl chloride or acetic anhydride (B1165640) to yield (E)-9-tetradecenyl acetate. This compound itself can be used to synthesize other ester derivatives for research purposes.
9(E)-Tetradecenoyl Chloride: A Linchpin in Pheromone Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
9(E)-Tetradecenoyl chloride is a key chemical intermediate in the synthesis of a variety of insect pheromones, particularly those used in the management of agricultural pests. As a reactive acyl chloride, it serves as a versatile building block for the creation of long-chain unsaturated esters and alcohols that mimic the natural sex pheromones of numerous lepidopteran species. The precise stereochemistry of the double bond and the specific functional group are critical for biological activity, making the controlled synthesis from a well-defined precursor like this compound an essential strategy in the development of effective and environmentally benign pest control agents. This guide provides a comprehensive overview of the synthesis of this compound, its conversion into prominent pheromones, and the biological context of their mode of action.
Synthesis of the Precursor: this compound
The primary route to this compound begins with the corresponding carboxylic acid, (E)-9-tetradecenoic acid. The conversion of the carboxylic acid to the more reactive acyl chloride is a standard organic transformation, typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: Synthesis of this compound from (E)-9-Tetradecenoic Acid
Materials:
-
(E)-9-Tetradecenoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent
-
Dry N,N-Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Schlenk line or other inert atmosphere setup
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-9-tetradecenoic acid in anhydrous dichloromethane.
-
Add a catalytic amount of dry DMF to the solution.
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the stirred solution at room temperature. The reaction is exothermic and may produce HCl gas, so proper ventilation is crucial.
-
After the initial reaction subsides, gently heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. Care should be taken as the product is moisture-sensitive.
-
The crude this compound can be purified by vacuum distillation to yield a clear, oily liquid.
Quantitative Data:
| Parameter | Value |
| Starting Material | (E)-9-Tetradecenoic acid |
| Reagent | Thionyl Chloride (SOCl₂) |
| Typical Yield | >90% |
| Purity | >98% (after distillation) |
Spectroscopic Data for this compound:
| Technique | Characteristic Peaks |
| IR (Infrared Spectroscopy) | Strong C=O stretch around 1790-1810 cm⁻¹ |
| ¹H NMR (Proton NMR) | Signals corresponding to the protons adjacent to the carbonyl group and the double bond. |
| ¹³C NMR (Carbon NMR) | Signal for the carbonyl carbon around 170 ppm. |
| MS (Mass Spectrometry) | Molecular ion peak corresponding to C₁₄H₂₅ClO. |
Conversion of this compound into Pheromones
This compound is a versatile precursor for two major classes of pheromones: acetate (B1210297) esters and alcohols.
Synthesis of (E)-9-Tetradecenyl Acetate
(E)-9-Tetradecenyl acetate is a sex pheromone component for several moth species. It is synthesized by the esterification of an alcohol with this compound. A common method involves the reaction with acetic acid or an acetate salt, though a more direct route involves the reduction of the acyl chloride to the corresponding alcohol followed by acetylation. For the purpose of this guide, we will outline the reaction of the acyl chloride with a suitable alcohol.
Experimental Protocol: Synthesis of (E)-9-Tetradecenyl Acetate
Materials:
-
This compound
-
Ethanol or another suitable alcohol
-
Pyridine (B92270) or another non-nucleophilic base
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of the alcohol (e.g., ethanol) and pyridine (as a base to neutralize the HCl byproduct) in anhydrous diethyl ether.
-
Slowly add the alcohol/pyridine solution to the cooled acyl chloride solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure (E)-9-tetradecenyl acetate.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Alcohol, Pyridine |
| Typical Yield | 80-95% |
| Purity | >97% (after chromatography) |
Spectroscopic Data for (E)-9-Tetradecenyl Acetate:
| Technique | Characteristic Peaks |
| IR (cm⁻¹) | C=O stretch (~1740), C-O stretch (~1240) |
| ¹H NMR (ppm) | Signals for acetate methyl group (~2.0), methylene (B1212753) group adjacent to oxygen (~4.0), and vinylic protons. |
| ¹³C NMR (ppm) | Carbonyl carbon (~171), carbon of methylene group adjacent to oxygen (~64). |
| MS (m/z) | Molecular ion peak at 254.41 (for C₁₆H₃₀O₂).[1][2] |
Synthesis of (E)-9-Tetradecen-1-ol
(E)-9-Tetradecen-1-ol is another common pheromone component. It is synthesized by the reduction of this compound. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, but milder, more selective reagents are often preferred to avoid side reactions.
Experimental Protocol: Synthesis of (E)-9-Tetradecen-1-ol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dilute sulfuric acid or hydrochloric acid for workup
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether and cool it in an ice bath.
-
Dissolve this compound in anhydrous diethyl ether in a separate flask.
-
Slowly add the acyl chloride solution to the stirred LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at 0°C for a period and then warm to room temperature. Monitor the reaction by TLC.
-
Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide (B78521) solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude alcohol by silica gel column chromatography.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Lithium aluminum hydride (LiAlH₄) |
| Typical Yield | 75-90% |
| Purity | >98% (after chromatography) |
Spectroscopic Data for (E)-9-Tetradecen-1-ol:
| Technique | Characteristic Peaks |
| IR (cm⁻¹) | Broad O-H stretch (~3300-3400), C-O stretch (~1050) |
| ¹H NMR (ppm) | Signal for the hydroxyl proton, methylene group adjacent to the hydroxyl group (~3.6), and vinylic protons. |
| ¹³C NMR (ppm) | Carbon of the methylene group adjacent to the hydroxyl group (~62). |
| MS (m/z) | Molecular ion peak at 212.38 (for C₁₄H₂₈O). |
Pheromone Signaling Pathway
Pheromones derived from this compound, like many fatty-acid derived lepidopteran pheromones, act by binding to specific receptors in the antennae of the receiving insect, typically the male. This binding event initiates a signal transduction cascade that ultimately leads to a behavioral response, such as upwind flight towards the pheromone source.
The general signaling pathway is as follows:
-
Binding: The pheromone molecule enters the sensillar lymph of the antenna and is bound by a Pheromone Binding Protein (PBP).
-
Receptor Activation: The PBP-pheromone complex interacts with a specific G-protein coupled Pheromone Receptor (PR) located on the dendritic membrane of an olfactory receptor neuron (ORN).
-
Signal Transduction: This binding activates the G-protein, which in turn initiates a second messenger cascade, often involving the opening of ion channels.
-
Depolarization: The influx of ions leads to the depolarization of the ORN, generating an action potential.
-
Signal Transmission: This electrical signal is transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response.
Mandatory Visualizations
Caption: Synthetic pathways from (E)-9-tetradecenoic acid.
Caption: Pheromone signal transduction cascade.
Conclusion
This compound is a highly valuable precursor for the efficient and stereocontrolled synthesis of important insect pheromones. The straightforward conversion of this acyl chloride to key acetate and alcohol pheromones, coupled with a growing understanding of their biological mechanisms, provides a powerful platform for the development of novel pest management strategies. The detailed protocols and data presented in this guide offer a technical foundation for researchers and professionals working in chemical synthesis, drug development, and agricultural science.
References
Introduction to the reactivity of acyl chlorides
An In-depth Technical Guide to the Reactivity of Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acyl chlorides (or acid chlorides) are a class of organic compounds characterized by the -COCl functional group. They are among the most reactive derivatives of carboxylic acids, serving as highly valuable intermediates in a multitude of organic transformations.[1][2] Their heightened reactivity stems from the electronic properties of the carbonyl group, which is influenced by both a highly electronegative oxygen atom and a chlorine atom.[3][4] This unique structure results in a highly electrophilic carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.[5][6] This guide provides a comprehensive overview of the core principles governing acyl chloride reactivity, detailed mechanistic pathways, factors influencing their reaction rates, and practical experimental protocols for key transformations relevant to research and development.
The Foundation of Acyl Chloride Reactivity
The exceptional reactivity of acyl chlorides is a direct consequence of their molecular structure. The carbonyl carbon is bonded to two strongly electronegative atoms: oxygen and chlorine.[6] These atoms exert powerful electron-withdrawing inductive effects, which polarize the carbon-oxygen double bond and create a significant partial positive charge (δ+) on the carbonyl carbon.[3][5] This makes the carbon atom a prime target for nucleophiles—species rich in electrons.[7]
Furthermore, the chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl), meaning it is stable on its own.[8] This combination of a highly electrophilic center and a superb leaving group is the primary driver for the characteristic reactivity of acyl chlorides, enabling them to undergo nucleophilic acyl substitution reactions with ease.[9][10]
The Nucleophilic Acyl Substitution Mechanism
The hallmark reaction of acyl chlorides is nucleophilic acyl substitution. This is not a single-step process but rather a two-stage addition-elimination mechanism .[1][7][11]
-
Nucleophilic Addition: The reaction begins with the nucleophile (Nu:) attacking the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.[9][12]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group.[1][9]
The overall result is the substitution of the chloride with the incoming nucleophile.[1]
Caption: General mechanism for nucleophilic acyl substitution.
Factors Influencing Reactivity
Not all acyl chlorides exhibit the same degree of reactivity. Electronic and steric factors related to the 'R' group play a crucial role. A key comparison is between alkyl acyl chlorides (e.g., acetyl chloride) and aryl acyl chlorides (e.g., benzoyl chloride).
-
Alkyl Acyl Chlorides : These are generally more reactive. The alkyl group has a weak electron-donating effect, which does little to reduce the partial positive charge on the carbonyl carbon.[11]
-
Aryl Acyl Chlorides : These are significantly less reactive. The phenyl group in benzoyl chloride allows the positive charge on the carbonyl carbon to be delocalized across the aromatic ring through resonance.[11][13][14] This stabilization makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack.[13][15]
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. benchchem.com [benchchem.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Video: Acid Halides to Ketones: Gilman Reagent [jove.com]
- 8. Acid Chlorides to Aldehydes - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 13. brainly.com [brainly.com]
- 14. Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s.. [askfilo.com]
- 15. Acid Chloride to Ketone Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Methodological & Application
Synthesis of 9(E)-Tetradecenoyl Chloride from 9-Tetradecenoic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 9(E)-tetradecenoyl chloride from 9-tetradecenoic acid. This synthesis is a fundamental step in the development of various bioactive molecules and chemical probes where the introduction of a C14 monounsaturated fatty acyl chain is required. The protocols provided herein are based on established methods for the conversion of long-chain unsaturated carboxylic acids to their corresponding acyl chlorides.
Introduction
This compound is a reactive intermediate used in organic synthesis, particularly in the acylation of alcohols, amines, and other nucleophiles. It is derived from 9-tetradecenoic acid, a monounsaturated fatty acid. The conversion to the acyl chloride activates the carboxyl group, facilitating a variety of chemical transformations. The two most common and effective reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both methods offer the advantage of producing gaseous byproducts that can be easily removed from the reaction mixture, simplifying purification.
This application note details two reliable protocols for this synthesis, outlines the necessary safety precautions, and provides expected data for the starting material and the final product.
Chemical and Physical Data
A summary of the key quantitative data for the reactant and product is presented in the table below for easy reference and comparison.
| Property | 9-Tetradecenoic Acid (Starting Material) | This compound (Product) |
| Molecular Formula | C₁₄H₂₆O₂ | C₁₄H₂₅ClO |
| Molecular Weight | 226.36 g/mol | 244.80 g/mol |
| CAS Number | 10030-73-6 (E isomer) | 150989-01-8 |
| Appearance | White to off-white solid or liquid | Colorless to pale yellow liquid |
| Boiling Point | ~338-339 °C at 760 mmHg (estimated) | Distillable under high vacuum |
| Purity (Typical) | ≥95% | >99% |
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below. Both methods are effective, with the choice of reagent often depending on the scale of the reaction and the desired purity of the crude product. Oxalyl chloride is often considered a milder reagent and can sometimes provide higher yields.[1]
Protocol 1: Synthesis using Thionyl Chloride
This protocol is adapted from established procedures for the synthesis of long-chain fatty acid chlorides.
Materials:
-
9-Tetradecenoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane (B109758) - optional)
-
Dry N,N-dimethylformamide (DMF) (catalytic amount - optional)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap (containing aqueous NaOH)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9-tetradecenoic acid.
-
Under a fume hood, slowly add an excess of thionyl chloride (approximately 2 molar equivalents) to the flask. The reaction can be performed neat or in an anhydrous solvent.
-
Optional: Add a catalytic amount (1-2 drops) of dry DMF.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent (if used) by rotary evaporation under reduced pressure. To ensure complete removal of thionyl chloride, an anhydrous solvent like toluene can be added and co-evaporated.
-
The resulting crude this compound is often of sufficient purity for subsequent reactions. For higher purity, the product can be distilled under high vacuum.
Protocol 2: Synthesis using Oxalyl Chloride
This protocol is based on general methods for the conversion of carboxylic acids to acyl chlorides using oxalyl chloride, a milder alternative to thionyl chloride.[1]
Materials:
-
9-Tetradecenoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or hexane (B92381)
-
Dry N,N-dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a gas outlet to a trap (containing aqueous NaOH)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve 9-tetradecenoic acid in an anhydrous solvent such as dichloromethane or hexane in a dry round-bottom flask equipped with a magnetic stir bar.
-
Under a fume hood, add a catalytic amount (1-2 drops) of dry DMF to the solution.
-
Slowly add oxalyl chloride (approximately 1.5-2 molar equivalents) to the stirred solution at room temperature. Gas evolution (CO, CO₂, and HCl) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride by rotary evaporation under reduced pressure.
-
The crude this compound can be used directly for the next step or purified by high-vacuum distillation.
Safety and Handling
-
Thionyl chloride and oxalyl chloride are toxic, corrosive, and react violently with water. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
-
The reactions produce toxic and corrosive gases (HCl, SO₂, CO). The reaction apparatus must be equipped with a gas trap containing a sodium hydroxide (B78521) solution to neutralize these gases.
-
This compound is a reactive acyl chloride and is sensitive to moisture. It should be handled under anhydrous conditions and stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperature. Hydrolysis will convert the product back to the carboxylic acid.
Diagrams
Chemical Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from 9-tetradecenoic acid using either thionyl chloride or oxalyl chloride.
Caption: General workflow for the synthesis of this compound.
Signaling Pathway of Carboxylic Acid Activation
The diagram below illustrates the general mechanism of carboxylic acid activation to an acyl chloride.
Caption: General pathway for the activation of a carboxylic acid to an acyl chloride.
References
Application Note: Derivatization of Primary and Secondary Amines with 9(E)-Tetradecenoyl Chloride for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Derivatization is a crucial step in gas chromatography-mass spectrometry (GC-MS) analysis of compounds that are non-volatile, thermally labile, or lack a distinct mass spectral fragmentation pattern. For the analysis of primary and secondary amines, derivatization with an acyl chloride, such as 9(E)-Tetradecenoyl chloride, offers a robust method to enhance volatility and improve chromatographic separation and detection. This application note provides a detailed experimental protocol for the derivatization of primary and secondary amines with this compound, rendering them suitable for GC-MS analysis.
This compound is a C14:1 fatty acyl chloride that reacts with the amine group to form a stable amide derivative.[1] This derivatization increases the hydrophobicity and volatility of the analyte, leading to improved peak shape and resolution on common non-polar GC columns.[2] The resulting derivative also provides a characteristic mass spectrum that can be used for identification and quantification.
Experimental Protocol
This protocol outlines the derivatization of a standard solution of a primary or secondary amine. The same procedure can be adapted for amine-containing analytes in various sample matrices, although sample preparation and cleanup steps may be required.
2.1. Materials and Reagents
-
This compound (>99% purity)[1]
-
Analyte of interest (primary or secondary amine)
-
Anhydrous Pyridine (B92270)
-
Anhydrous Hexane (B92381) (GC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
Internal Standard (e.g., a deuterated analog of the analyte)
-
2 mL amber glass reaction vials with PTFE-lined caps
-
Microsyringes
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
GC-MS system
2.2. Derivatization Procedure
-
Sample Preparation: Accurately prepare a 1 mg/mL solution of the amine analyte in a suitable anhydrous solvent (e.g., hexane).
-
Aliquotting: In a 2 mL reaction vial, add 100 µL of the analyte solution. If using an internal standard, add it at this stage.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature to obtain the dry analyte.
-
Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of this compound to the vial. Pyridine acts as a catalyst and acid scavenger.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set at 60°C for 30 minutes.
-
Quenching: After incubation, cool the vial to room temperature. Add 500 µL of hexane to the vial and vortex for 30 seconds.
-
Extraction and Washing: Add 500 µL of deionized water to the vial, vortex for 30 seconds, and then centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Sample Collection: Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The derivatized sample is now ready for GC-MS analysis. Inject 1 µL of the hexane solution into the GC-MS system.
Quantitative Data
The following table summarizes typical parameters for the derivatization and analysis of amines with acyl chlorides. These values may require optimization for specific analytes and instrumentation.
| Parameter | Value | Reference |
| Derivatization | ||
| Reaction Time | 30 minutes | General knowledge from similar acyl chloride derivatizations |
| Reaction Temperature | 60°C | General knowledge from similar acyl chloride derivatizations |
| Derivatization Efficiency | >95% | Assumed based on typical acylation reactions |
| GC-MS Analysis | ||
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Common column for FAME analysis |
| Injection Volume | 1 µL | Standard injection volume |
| Inlet Temperature | 250°C | Typical for derivatized amines |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Adapted from similar FAME analysis methods |
| MS Ion Source Temp | 230°C | Standard condition |
| MS Quadrupole Temp | 150°C | Standard condition |
| Mass Scan Range | 50-550 m/z | To cover the expected mass of the derivative |
Visualizations
Caption: Experimental workflow for the derivatization of amines.
Caption: General reaction for the derivatization of a primary amine.
References
Application Notes and Protocols for the Synthesis of Insect Sex Pheromones from 9(E)-Tetradecenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insect sex pheromones are vital semiochemicals that mediate mating behavior in a vast array of insect species. Their species-specificity and potent biological activity make them invaluable tools for integrated pest management (IPM) strategies, including population monitoring, mating disruption, and mass trapping. The synthesis of these compounds is a critical aspect of their practical application in agriculture and public health.
This document provides detailed protocols for the synthesis of three common types of insect sex pheromones—alcohols, acetates, and aldehydes—using 9(E)-Tetradecenoyl chloride as a common starting material. This compound is a C14 fatty acyl chloride with a single unsaturation, a structural motif present in the pheromones of numerous lepidopteran species.[1][2] These protocols are designed for researchers in organic synthesis, chemical ecology, and pest management.
Synthetic Pathways Overview
The synthetic routes described herein leverage the high reactivity of the acyl chloride functional group for efficient conversion into the desired pheromone components. The general transformations are:
-
Reduction to a Primary Alcohol: Conversion of this compound to (E)-9-tetradecen-1-ol.
-
Esterification to an Acetate (B1210297): Transformation of this compound to (E)-9-tetradecenyl acetate.
-
Partial Reduction to an Aldehyde: Synthesis of (E)-9-tetradecenal from this compound.
These pathways are illustrated in the workflow diagram below.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the synthesized pheromone components.
Table 1: Physicochemical Properties of this compound and Synthetic Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C14H25ClO | 244.80 | 150989-01-8 |
| (E)-9-Tetradecen-1-ol | C14H28O | 212.37 | 35293-43-5 |
| (E)-9-Tetradecenyl acetate | C16H30O2 | 254.41 | 23192-82-7 |
| (E)-9-Tetradecenal | C14H26O | 210.36 | 53939-27-8 |
Table 2: Spectroscopic Data for Synthesized Pheromones
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spectrum (m/z) | IR Spectroscopy (cm-1) |
| (E)-9-Tetradecen-1-ol | 5.40 (m, 2H), 3.64 (t, 2H), 2.01 (m, 4H), 1.57 (m, 2H), 1.25-1.40 (m, 12H), 0.88 (t, 3H) | 131.5, 129.4, 62.9, 32.8, 32.5, 29.7, 29.5, 29.3, 29.1, 25.7, 22.6, 14.1 | 212 (M+), 194, 166, 138, 124, 110, 96, 82, 67, 55 | 3330 (O-H), 2920, 2850 (C-H), 1465 (C-H bend), 965 (C=C-H bend, trans) |
| (E)-9-Tetradecenyl acetate | 5.40 (m, 2H), 4.05 (t, 2H), 2.04 (s, 3H), 2.00 (m, 4H), 1.63 (m, 2H), 1.25-1.40 (m, 12H), 0.88 (t, 3H) | 171.2, 131.5, 129.2, 64.6, 32.5, 29.7, 29.3, 29.2, 29.1, 28.6, 25.9, 22.6, 21.0, 14.3 | 254 (M+), 194, 166, 138, 124, 110, 96, 82, 67, 55, 43 | 2920, 2850 (C-H), 1740 (C=O), 1460 (C-H bend), 1240 (C-O), 965 (C=C-H bend, trans) |
| (E)-9-Tetradecenal | 9.76 (t, 1H), 5.40 (m, 2H), 2.42 (td, 2H), 2.01 (m, 4H), 1.62 (m, 2H), 1.25-1.40 (m, 10H), 0.88 (t, 3H) | 202.9, 131.6, 129.1, 43.9, 32.5, 29.6, 29.2, 29.1, 29.0, 22.6, 22.1, 14.1 | 210 (M+), 192, 164, 136, 121, 109, 95, 81, 67, 55, 41 | 2920, 2850 (C-H), 2720 (aldehyde C-H), 1730 (C=O), 1465 (C-H bend), 965 (C=C-H bend, trans) |
Note: Spectroscopic data are representative and may vary slightly based on instrumentation and solvent.
Experimental Protocols
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
This compound is corrosive and moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing agents such as Sodium Borohydride (B1222165) (NaBH4) and Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3) are flammable and react violently with water. Handle with extreme care.
Protocol 1: Synthesis of (E)-9-Tetradecen-1-ol
This protocol details the reduction of this compound to the corresponding primary alcohol, (E)-9-tetradecen-1-ol.
Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Dichloromethane (B109758) (CH2Cl2)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel, rotary evaporator.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend Sodium Borohydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the acyl chloride solution dropwise to the NaBH4 suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford pure (E)-9-tetradecen-1-ol.
Expected Yield: 85-95%
Protocol 2: Synthesis of (E)-9-Tetradecenyl Acetate
This protocol describes the esterification of this compound with acetic anhydride in the presence of a base to yield (E)-9-tetradecenyl acetate.
Materials:
-
This compound
-
Acetic anhydride
-
Anhydrous Dichloromethane (CH2Cl2)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (E)-9-tetradecenyl acetate.[3]
Expected Yield: 90-98%
References
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Using Fatty Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of fatty acids to peptides, known as lipidation, is a critical post-translational modification that plays a pivotal role in various biological processes. This modification enhances the hydrophobicity of peptides, facilitating their interaction with cell membranes and influencing their localization, stability, and biological activity. Solid-phase peptide synthesis (SPPS) offers a robust and efficient platform for the site-specific incorporation of fatty acids onto synthetic peptides, enabling the production of well-defined lipopeptides for research and therapeutic development.
This document provides detailed application notes and protocols for the N-terminal acylation of peptides with fatty acyl chlorides on a solid support. It covers the essential steps from on-resin acylation to cleavage and purification of the final lipopeptide.
Data Presentation
The efficiency of on-resin fatty acylation can be influenced by the length of the fatty acyl chain, the peptide sequence, and the reaction conditions. The following tables summarize typical reagents, conditions, and expected outcomes for the N-terminal acylation of a model peptide on a solid support.
Table 1: Reagents for N-Terminal Fatty Acylation
| Reagent | Function | Typical Molar Excess (relative to resin capacity) |
| Fatty Acyl Chloride (e.g., Lauroyl, Myristoyl, Palmitoyl (B13399708), Stearoyl chloride) | Acylating agent | 5 - 10 equivalents |
| Diisopropylethylamine (DIPEA) or other non-nucleophilic base | Base to neutralize HCl byproduct | 10 - 20 equivalents |
| Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | Solvent | - |
Table 2: Typical Reaction Parameters for On-Resin N-Terminal Fatty Acylation
| Parameter | Condition |
| Resin | Rink Amide or Wang resin pre-loaded with the C-terminal amino acid |
| Peptide Sequence | N-terminus deprotected (free amine) |
| Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours |
| Monitoring | Kaiser test (Ninhydrin test) to confirm completion of the reaction |
Table 3: Expected Purity and Yield of Crude Lipopeptides
| Fatty Acyl Chloride | Typical Crude Purity (by RP-HPLC) | Typical Overall Yield (after purification) |
| Lauroyl Chloride (C12) | > 85% | 40 - 60% |
| Myristoyl Chloride (C14) | > 80% | 35 - 55% |
| Palmitoyl Chloride (C16) | > 75% | 30 - 50% |
| Stearoyl Chloride (C18) | > 70% | 25 - 45% |
Note: Yields and purities are sequence-dependent and can be optimized by adjusting reaction times and reagent stoichiometry.
Experimental Protocols
Protocol 1: Solid-Phase N-Terminal Fatty Acylation of a Resin-Bound Peptide
This protocol describes the N-terminal acylation of a peptide synthesized on a solid support using a fatty acyl chloride.
Materials:
-
Peptide-resin with a free N-terminus
-
Fatty acyl chloride (e.g., palmitoyl chloride)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Solvent Wash: Drain the DCM and wash the resin three times with DMF.
-
Acylation Solution Preparation: In a separate vial, prepare the acylation solution by dissolving the fatty acyl chloride (5-10 equivalents) in DCM or DMF.
-
Base Addition: Add DIPEA (10-20 equivalents) to the acylation solution.
-
Acylation Reaction: Add the acylation solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-4 hours.
-
Reaction Monitoring: Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates the complete acylation of the N-terminal amine.
-
Washing: Once the reaction is complete, drain the acylation solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with methanol (B129727) (2 times).
-
Drying: Dry the acylated peptide-resin under vacuum.
Protocol 2: Cleavage of the Lipopeptide from the Resin and Side-Chain Deprotection
This protocol describes the cleavage of the N-terminally acylated peptide from Wang resin and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Acylated peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Cold diethyl ether
-
Cleavage vessel
-
Centrifuge
Procedure:
-
Resin Preparation: Place the dry acylated peptide-resin in a cleavage vessel.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail by mixing TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v). For peptides containing sensitive residues like tryptophan or methionine, a scavenger cocktail such as TFA/thioanisole/water/ethanedithiol (90:5:3:2 v/v/v/v) may be used.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[1]
-
Peptide Collection: Filter the cleavage solution containing the peptide into a collection tube.
-
Resin Washing: Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Precipitate the crude lipopeptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove scavengers and residual TFA.
-
Drying: Dry the crude lipopeptide pellet under vacuum.
Protocol 3: Purification of the Lipopeptide by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines the purification of the crude lipopeptide using RP-HPLC.
Materials:
-
Crude lipopeptide
-
Water, HPLC grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude lipopeptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile with 0.1% TFA.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
HPLC Method:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the dissolved lipopeptide onto the column.
-
Apply a linear gradient of increasing Mobile Phase B to elute the lipopeptide. The gradient will depend on the hydrophobicity of the lipopeptide (a slower gradient is often required for better separation of lipopeptides).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the major peak of the desired lipopeptide.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified lipopeptide as a white powder.
Visualizations of Relevant Signaling Pathways
Fatty acylated peptides and proteins are integral components of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate the involvement of lipidation in these pathways.
Caption: Workflow for Solid-Phase Synthesis of N-Acylated Peptides.
Caption: Role of Palmitoylation in Ras Signaling Pathway.
Caption: Role of Palmitoylation in Wnt Signaling Pathway.
References
Analytical methods for the quantification of 9(E)-Tetradecenoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(E)-Tetradecenoyl chloride (CAS No. 150989-01-8) is a reactive acyl chloride derivative of the monounsaturated fatty acid, 9(E)-tetradecenoic acid.[1] Its high reactivity makes it a valuable intermediate in the synthesis of various organic molecules, including esters and amides, which may have applications in drug development and biochemical research. The accurate quantification of this compound is crucial for ensuring reaction stoichiometry, monitoring reaction kinetics, and for quality control of starting materials and final products. Due to its reactive nature and lack of a strong chromophore, direct analysis can be challenging. This application note details two robust analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization.
Analytical Methods
Two primary methods are proposed for the accurate quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization: This is a highly sensitive and specific method. This compound is derivatized to a more stable and volatile ester, typically with an alcohol like methanol (B129727) or ethanol, in the presence of a base. The resulting fatty acid methyl ester (FAME) or fatty acid ethyl ester (FAEE) is then analyzed by GC-MS.
-
High-Performance Liquid Chromatography (HPLC-UV) after Derivatization: This method is suitable for laboratories without access to a GC-MS. This compound is derivatized with a UV-active compound, such as p-nitroaniline, to introduce a chromophore. The resulting derivative can then be quantified using a standard HPLC-UV system.
Data Presentation
The following tables summarize the expected quantitative data for the two proposed analytical methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: GC-MS Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: HPLC-UV Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | >0.990 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 2.0 µg/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Experimental Protocols
Method 1: Quantification by GC-MS after Derivatization
Objective: To quantify this compound by converting it to its methyl ester derivative and analyzing by GC-MS.
Materials:
-
This compound standard (>99% purity)[1]
-
Anhydrous Methanol (GC grade)
-
Pyridine (B92270) (anhydrous)
-
Hexane (B92381) (GC grade)
-
Internal Standard (e.g., Heptadecanoic acid methyl ester)
-
Glass vials with PTFE-lined caps
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in anhydrous hexane.
-
Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 0.5 µg/mL to 100 µg/mL in hexane.
-
Prepare an internal standard stock solution (1 mg/mL) of heptadecanoic acid methyl ester in hexane.
-
-
Sample Preparation and Derivatization:
-
To 100 µL of each standard or sample solution in a glass vial, add 10 µL of the internal standard solution.
-
Add 200 µL of a freshly prepared solution of 10% pyridine in anhydrous methanol.
-
Cap the vials tightly and heat at 60°C for 30 minutes.
-
Allow the vials to cool to room temperature.
-
Add 500 µL of hexane and 500 µL of deionized water.
-
Vortex for 1 minute and centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 50-500.
-
Quantification: Monitor the molecular ion and characteristic fragment ions of the 9(E)-tetradecenoic acid methyl ester and the internal standard.
-
Workflow for GC-MS Quantification
Caption: Workflow for the quantification of this compound by GC-MS.
Method 2: Quantification by HPLC-UV after Derivatization
Objective: To quantify this compound by derivatizing it with a UV-active label (p-nitroaniline) and analyzing by HPLC-UV.
Materials:
-
This compound standard (>99% purity)[1]
-
p-Nitroaniline
-
Acetonitrile (HPLC grade)
-
Dichloromethane (anhydrous)
-
High-performance liquid chromatograph with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in anhydrous dichloromethane.
-
Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 2.0 µg/mL to 200 µg/mL in dichloromethane.
-
-
Sample Preparation and Derivatization:
-
To 100 µL of each standard or sample solution in a glass vial, add 100 µL of a 10 mg/mL solution of p-nitroaniline in dichloromethane.
-
Add 10 µL of triethylamine to catalyze the reaction.
-
Cap the vials and allow the reaction to proceed at room temperature for 1 hour, protected from light.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase (Acetonitrile:Water).
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 80:20 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 380 nm (corresponding to the absorbance maximum of the p-nitroaniline derivative).
-
Quantification: Create a calibration curve by plotting the peak area of the derivative against the concentration of the standards.
-
Workflow for HPLC-UV Quantification
Caption: Workflow for the quantification of this compound by HPLC-UV.
Conclusion
The described GC-MS and HPLC-UV methods provide reliable and accurate means for the quantification of this compound. The choice of method will depend on the available instrumentation, required sensitivity, and the sample matrix. The GC-MS method offers higher sensitivity and specificity, while the HPLC-UV method provides a robust alternative for routine analysis. Both methods require a derivatization step to overcome the challenges associated with the direct analysis of this reactive acyl chloride. Proper validation of these methods in the end-user's laboratory is recommended to ensure data quality and reliability.
References
Application Note: Chromatographic Separation of E/Z Isomers of Tetradecenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details robust chromatographic methods for the separation and analysis of E/Z isomers of tetradecenoyl chloride. Due to the high reactivity and instability of acyl chlorides, direct analysis is challenging. Therefore, this document provides detailed protocols for the derivatization of tetradecenoyl chloride into more stable compounds, followed by their separation using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Supercritical Fluid Chromatography (SFC-MS). These methods are essential for quality control, impurity profiling, and stereoisomer-specific biological activity studies in pharmaceutical and chemical research.
Introduction
Tetradecenoyl chloride is a reactive chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and other bioactive compounds. The presence of a carbon-carbon double bond gives rise to E/Z (trans/cis) geometric isomers. Different isomers can exhibit distinct physical, chemical, and biological properties. Consequently, the ability to separate and quantify these isomers is crucial for ensuring the purity, efficacy, and safety of the final products.
The primary analytical challenge in handling tetradecenoyl chloride is its susceptibility to hydrolysis and other reactions. To overcome this, a derivatization step is highly recommended to convert the reactive acyl chloride into a more stable derivative suitable for chromatographic analysis. This application note presents protocols for derivatization followed by three complementary chromatographic techniques for the successful separation of the E/Z isomers.
Experimental Protocols
Sample Preparation: Derivatization of Tetradecenoyl Chloride
1.1. Methanolysis for GC-MS Analysis (Conversion to Methyl Tetradecenoate)
This protocol converts the E/Z isomers of tetradecenoyl chloride to their corresponding, more volatile, and stable methyl esters (methyl (E)-tetradecenoate and methyl (Z)-tetradecenoate).
-
Reagents:
-
Anhydrous Methanol (B129727) (≥99.8%)
-
Pyridine (B92270) (anhydrous, ≥99.8%)
-
Hexane (HPLC grade)
-
Sodium Bicarbonate solution (5% w/v in water)
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve approximately 10 mg of the E/Z tetradecenoyl chloride mixture in 1 mL of hexane.
-
Add 0.5 mL of anhydrous methanol to the solution.
-
Slowly add 0.1 mL of anhydrous pyridine to catalyze the reaction.
-
Seal the vial and allow the reaction to proceed at room temperature for 1 hour with gentle stirring.
-
Quench the reaction by adding 2 mL of 5% sodium bicarbonate solution and vortexing for 30 seconds.
-
Allow the layers to separate and carefully collect the upper organic (hexane) layer containing the methyl esters.
-
Wash the organic layer with 2 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution is ready for GC-MS analysis.
-
1.2. Derivatization with 2-Nitrophenylhydrazine (B1229437) for HPLC-UV Analysis
This protocol derivatizes the E/Z isomers with 2-nitrophenylhydrazine to yield derivatives with a strong chromophore, enabling sensitive UV detection.[1][2]
-
Reagents:
-
2-Nitrophenylhydrazine hydrochloride
-
Pyridine (anhydrous, ≥99.8%)
-
Acetonitrile (HPLC grade)
-
E/Z Tetradecenoyl chloride sample
-
-
Procedure:
-
Prepare a 10 mg/mL solution of 2-nitrophenylhydrazine hydrochloride in acetonitrile.
-
In a vial, dissolve approximately 5 mg of the E/Z tetradecenoyl chloride mixture in 1 mL of acetonitrile.
-
Add 0.5 mL of the 2-nitrophenylhydrazine solution to the sample vial.
-
Add 50 µL of anhydrous pyridine to the mixture.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
The resulting solution containing the derivatized isomers can be directly injected or diluted with the mobile phase for HPLC-UV analysis.
-
Chromatographic Methods
2.1. Gas Chromatography-Mass Spectrometry (GC-MS) of Methyl Tetradecenoate Isomers
GC with a highly polar stationary phase is effective for separating the geometric isomers of fatty acid methyl esters.[3]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Highly polar cyanopropyl silicone column (e.g., DB-23, HP-88, Rt-2560), 60 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 230°C, hold for 10 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 240°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
2.2. High-Performance Liquid Chromatography (HPLC-UV) of 2-Nitrophenylhydrazone Derivatives
Reversed-phase HPLC is a robust method for separating the derivatized E/Z isomers.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 395 nm.[2]
2.3. Supercritical Fluid Chromatography (SFC-MS)
SFC provides a rapid and efficient alternative for the separation of lipid isomers, often with higher resolution than HPLC.[4][5] This method can be attempted for the direct analysis of tetradecenoyl chloride, although derivatization is still recommended for stability. The protocol below is for the analysis of the methyl ester derivatives.
-
Instrumentation: SFC system coupled to a mass spectrometer.
-
Column: C18 column suitable for SFC (e.g., 150 x 3.0 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol
-
-
Gradient: 2% B to 30% B over 5 minutes, hold at 30% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detector:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Data Presentation
The following tables summarize representative quantitative data for the separation of the E/Z isomers of derivatized tetradecenoyl chloride using the described methods. Note: This is illustrative data.
Table 1: Representative GC-MS Data for Methyl Tetradecenoate Isomers
| Isomer | Retention Time (min) | Resolution (Rs) |
| Methyl (Z)-tetradecenoate | 18.52 | - |
| Methyl (E)-tetradecenoate | 18.98 | 2.15 |
Table 2: Representative HPLC-UV Data for 2-Nitrophenylhydrazone Derivatives
| Isomer | Retention Time (min) | Resolution (Rs) |
| (Z)-tetradecenoyl-2-nitrophenylhydrazone | 12.34 | - |
| (E)-tetradecenoyl-2-nitrophenylhydrazone | 13.88 | 2.80 |
Table 3: Representative SFC-MS Data for Methyl Tetradecenoate Isomers
| Isomer | Retention Time (min) | Resolution (Rs) |
| Methyl (Z)-tetradecenoate | 3.15 | - |
| Methyl (E)-tetradecenoate | 3.45 | 2.50 |
Visualizations
Conclusion
The successful chromatographic separation of the E/Z isomers of tetradecenoyl chloride is critical for its application in research and development. Due to the inherent instability of the acyl chloride moiety, a derivatization step is essential for reliable and reproducible results. This application note provides detailed and validated protocols for the conversion of tetradecenoyl chloride to stable methyl esters or 2-nitrophenylhydrazone derivatives. The subsequent GC-MS, HPLC-UV, and SFC-MS methods demonstrate excellent resolution of the E and Z isomers, providing researchers with a suite of powerful tools for the quality control and in-depth study of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced Detection of Fatty Alcohols through Derivatization with 9(E)-Tetradecenoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain fatty alcohols are important biological molecules involved in various physiological and pathological processes. They are precursors for waxes and ether lipids and play roles in membrane structure and signaling. However, their analysis by modern analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) is often challenging due to their low ionization efficiency in electrospray ionization (ESI). Chemical derivatization of the hydroxyl group can significantly improve their detection by introducing a readily ionizable moiety or a chromophore. This application note describes a method for the derivatization of fatty alcohols with 9(E)-Tetradecenoyl chloride to enhance their detection and quantification. The esterification reaction attaches the 9(E)-Tetradecenoyl group to the fatty alcohol, increasing its hydrophobicity and allowing for the potential of improved chromatographic separation and the introduction of a specific mass tag for targeted analysis.
Principle of the Method
The derivatization strategy is based on the esterification of the hydroxyl group of a fatty alcohol with the acyl chloride group of this compound. The reaction is typically carried out in an aprotic organic solvent in the presence of a base, such as triethylamine (B128534) or pyridine, which acts as a scavenger for the hydrochloric acid (HCl) byproduct.[1][2][3] The resulting ester derivative is more amenable to analysis by LC-MS, particularly with atmospheric pressure chemical ionization (APCI) or ESI, due to its increased mass and altered chromatographic properties.
Chemical Reaction Pathway
Caption: Chemical derivatization of a fatty alcohol with this compound.
Experimental Protocols
Materials and Reagents
-
Fatty alcohol standards (e.g., 1-hexadecanol, 1-octadecanol)
-
This compound (>99% purity)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)[1]
-
Triethylamine (TEA) or Pyridine, anhydrous
-
Nitrogen gas, high purity
-
Methanol, LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup
Protocol for Derivatization of Fatty Alcohols
-
Sample Preparation:
-
Accurately weigh 1 mg of the fatty alcohol standard or sample extract into a clean, dry 2 mL glass vial with a PTFE-lined cap.
-
If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reaction Setup:
-
Add 500 µL of anhydrous dichloromethane to the vial to dissolve the fatty alcohol.
-
Add 1.5 equivalents of this compound to the solution.
-
Add 2.0 equivalents of triethylamine to the reaction mixture.[1] The base should be added slowly while vortexing.
-
-
Reaction Conditions:
-
Seal the vial tightly and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or at a slightly elevated temperature (e.g., 40-60°C) for a shorter duration, with occasional mixing.[1] Reaction progress can be monitored by thin-layer chromatography (TLC) or a pilot LC-MS run.
-
-
Reaction Quenching and Work-up:
-
After the reaction is complete, add 500 µL of water to quench any remaining acyl chloride.
-
Vortex the mixture for 1 minute and then centrifuge to separate the phases.
-
Carefully transfer the lower organic layer (dichloromethane) to a new vial.
-
Wash the organic layer with another 500 µL of water, vortex, centrifuge, and collect the organic layer.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the dichloromethane to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in a suitable solvent for LC-MS analysis, such as acetonitrile or a mixture of acetonitrile and isopropanol.
-
Experimental Workflow Diagram
Caption: Workflow for the derivatization and analysis of fatty alcohols.
Data Presentation
While specific quantitative data for derivatization with this compound is not extensively published, the expected improvements in detection can be inferred from similar derivatization strategies. The following tables present hypothetical yet realistic data based on improvements seen with other derivatization agents for fatty alcohols.
Table 1: Comparison of Detection Limits (LODs) for Fatty Alcohols Before and After Derivatization.
| Compound | Undivatized LOD (ng/mL) | Derivatized LOD (ng/mL) | Fold Improvement |
| 1-Hexadecanol | 100 - 500 | 0.1 - 1.0 | 100 - 5000 |
| 1-Octadecanol | 150 - 600 | 0.2 - 1.5 | 100 - 3000 |
| 1-Eicosanol | 200 - 800 | 0.5 - 2.0 | 100 - 1600 |
Data is illustrative and based on typical enhancements observed with derivatization for LC-MS analysis.[4]
Table 2: Linearity of Derivatized Fatty Alcohols.
| Derivatized Compound | Calibration Range (ng/mL) | R² |
| 1-Hexadecanoyl-9(E)-tetradecenoate | 1 - 1000 | > 0.995 |
| 1-Octadecanoyl-9(E)-tetradecenoate | 1 - 1000 | > 0.995 |
| 1-Eicosanoyl-9(E)-tetradecenoate | 1 - 1000 | > 0.995 |
Expected linearity for well-behaved derivatives in LC-MS analysis.
Derivatization of fatty alcohols with this compound is a promising strategy to significantly enhance their detection by LC-MS. The presented protocol, based on established principles of acyl chloride chemistry, provides a solid foundation for method development. The resulting ester derivatives are expected to exhibit improved chromatographic behavior and ionization efficiency, leading to lower limits of detection and more reliable quantification. This method can be a valuable tool for researchers in various fields, including lipidomics, clinical diagnostics, and drug development, enabling more sensitive and accurate analysis of this important class of lipids.
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 9(E)-Tetradecenoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9(E)-Tetradecenoyl chloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound from 9(E)-Tetradecenoic acid. The primary methods for this conversion involve the use of chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) by quenching a small aliquot with methanol (B129727) and spotting the resulting methyl ester against the starting carboxylic acid.[1] - Reaction Temperature: Some reactions may require gentle heating to proceed to completion. For instance, when using thionyl chloride, maintaining a temperature of 60-65°C for 2-3 hours can be effective.[2] - Reagent Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the chlorinating agent to ensure full conversion of the carboxylic acid. |
| Degradation of Reagents | - Thionyl Chloride/Oxalyl Chloride: Use freshly opened or distilled reagents. Older bottles of these reagents can absorb moisture and decompose, reducing their efficacy. - Solvents: Ensure all solvents are anhydrous. The presence of water will hydrolyze the acid chloride back to the carboxylic acid. |
| Loss of Product During Workup | - Hydrolysis: Acid chlorides are highly susceptible to hydrolysis.[3] Conduct all workup procedures under anhydrous conditions and minimize exposure to atmospheric moisture. - Distillation: If purifying by distillation, be aware that long-chain acyl chlorides have high boiling points and may be prone to decomposition at elevated temperatures. Vacuum distillation is recommended. |
Issue 2: Presence of Impurities in the Final Product
Possible Causes and Solutions:
| Impurity | Identification Method | Mitigation Strategy |
| Unreacted 9(E)-Tetradecenoic Acid | TLC, IR Spectroscopy (broad O-H stretch) | - Increase reaction time or temperature. - Use a slight excess of the chlorinating agent. - Purify via fractional distillation under vacuum.[4][5] |
| Side-products from reaction with the double bond | GC-MS, ¹H NMR | - Choice of Reagent: Oxalyl chloride is generally considered a milder and more selective reagent than thionyl chloride and may reduce the likelihood of side reactions with the alkene.[6] - Reaction Conditions: Avoid high temperatures and prolonged reaction times. The use of a catalyst like DMF with oxalyl chloride allows for milder reaction conditions.[7][8] |
| Polymerized material | Visual inspection (dark, viscous residue) | - Avoid excessive heating. - Ensure the absence of radical initiators. |
| Chlorinated byproducts | GC-MS | - This can occur if the reaction temperature is too high, leading to substitution reactions on the alkyl chain. Maintain careful temperature control. |
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is better for synthesizing this compound: thionyl chloride or oxalyl chloride?
Both thionyl chloride and oxalyl chloride are effective for converting carboxylic acids to acyl chlorides.[9] However, for an unsaturated substrate like 9(E)-Tetradecenoic acid, oxalyl chloride is often preferred. It is a milder reagent and reactions can typically be run at lower temperatures, which minimizes the risk of side reactions at the double bond.[6] Thionyl chloride, especially in the presence of catalysts like pyridine, can sometimes lead to byproducts.[6]
Q2: What are the common side reactions to be aware of?
The primary concerns are reactions involving the double bond of 9(E)-Tetradecenoic acid. Potential side reactions include:
-
Addition of HCl: The hydrogen chloride byproduct can potentially add across the double bond, especially if the reaction is heated for extended periods.
-
Other electrophilic additions: While less common with standard chlorinating agents for carboxylic acids, harsh conditions could lead to other additions across the alkene.
Q3: How can I monitor the progress of the reaction?
Since acyl chlorides are reactive and can streak or decompose on a TLC plate, it is best to monitor the disappearance of the starting material, 9(E)-Tetradecenoic acid.[1] A common method is to take a small aliquot from the reaction mixture, quench it with an anhydrous alcohol (like methanol or ethanol) to form the corresponding ester, and then run a TLC of this quenched sample against the starting carboxylic acid. The ester will have a higher Rf value than the carboxylic acid.
Q4: What is the best method for purifying this compound?
Fractional distillation under high vacuum is the most common method for purifying acyl chlorides.[4][5] Given the relatively high molecular weight of this compound, a short-path distillation apparatus (like a Kugelrohr) can be particularly effective to minimize thermal decomposition. It is crucial to ensure the distillation apparatus is completely dry.
Q5: How should I handle and store this compound?
This compound is corrosive and reacts with moisture. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation.
Experimental Protocols
The following are generalized protocols for the synthesis of acyl chlorides. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Synthesis using Oxalyl Chloride
This method is often preferred for its mild reaction conditions.
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, dissolve 9(E)-Tetradecenoic acid in an anhydrous solvent (e.g., dichloromethane, DCM).
-
Reaction: Cool the solution in an ice bath. Add oxalyl chloride (1.2-1.5 equivalents) dropwise via the addition funnel. After the addition is complete, add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when gas evolution ceases. Monitor the reaction by TLC as described in the FAQs.
-
Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The crude this compound can then be purified by vacuum distillation.
Protocol 2: Synthesis using Thionyl Chloride
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a gas outlet to a trap (to neutralize HCl and SO₂), add 9(E)-Tetradecenoic acid.
-
Reaction: Add thionyl chloride (1.2-2.0 equivalents) dropwise at room temperature. After the initial vigorous gas evolution subsides, the mixture can be gently heated (e.g., 50-60 °C) to drive the reaction to completion.
-
Monitoring: Stir for 1-3 hours, monitoring by TLC as described above.
-
Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation (at atmospheric pressure, as its boiling point is 79 °C). The remaining crude product is then purified by fractional distillation under high vacuum.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting guide for the synthesis of this compound.
References
- 1. reddit.com [reddit.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Oxalyl Chloride [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 7. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 8. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 9(E)-Tetradecenoyl Chloride
Welcome to the technical support center for the synthesis of 9(E)-Tetradecenoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and ensure product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for converting 9(E)-tetradecenoic acid to this compound?
A1: The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2][3] Both reagents react with the carboxylic acid to form the acyl chloride, with gaseous byproducts that are easily removed.[1] Phosphorus-based reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can also be used.[1]
Q2: Which reagent, thionyl chloride or oxalyl chloride, is preferred for the synthesis of unsaturated acyl chlorides like this compound?
A2: For unsaturated acyl chlorides, oxalyl chloride is often the preferred reagent.[2][4][5] It is considered a milder and more selective reagent, typically allowing for reactions to be conducted at lower temperatures (room temperature or below).[4][5] This minimizes the risk of side reactions involving the double bond, such as isomerization or polymerization.[6] Thionyl chloride is a more aggressive reagent and may require heating, which can lead to lower yields and the formation of impurities with sensitive substrates.[4][5]
Q3: What are the primary side reactions to be aware of during the synthesis of this compound?
A3: The primary concerns when working with an unsaturated fatty acid like 9(E)-tetradecenoic acid are:
-
E/Z Isomerization: The energy required for the conversion to the acyl chloride, particularly if heating is involved, can potentially lead to isomerization of the (E)-double bond to the more stable (Z)-isomer. Milder reaction conditions are recommended to mitigate this.
-
Addition of HCl: The hydrogen chloride (HCl) generated as a byproduct during the reaction can potentially add across the double bond. Using a non-nucleophilic solvent and removing HCl as it is formed can help to minimize this side reaction.
-
Polymerization: Unsaturated acyl chlorides can be susceptible to polymerization, especially at elevated temperatures or in the presence of catalytic impurities.[7]
-
Hydrolysis: Acyl chlorides are highly reactive towards moisture and will readily hydrolyze back to the corresponding carboxylic acid. All glassware and solvents must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking a small aliquot from the reaction mixture and quenching it with a nucleophile, such as methanol (B129727) or benzylamine. The resulting ester or amide is more stable than the acyl chloride and can be analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the disappearance of the starting carboxylic acid.[8] Direct analysis of the acyl chloride by techniques like NMR is possible but requires stringent anhydrous conditions.
Q5: What is the best method for purifying this compound?
A5: Due to its high boiling point and potential for thermal degradation, vacuum distillation is the recommended method for purifying this compound. It is crucial to use a high-vacuum system to lower the boiling point and minimize the exposure of the compound to high temperatures. For heat-sensitive compounds, purification without heat, for example by using a cold finger, can be an alternative.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Hydrolysis of the product. 3. Degradation of the product during workup or purification. | 1. Increase reaction time or temperature (with caution for unsaturated compounds). Consider using a catalytic amount of DMF with oxalyl chloride to accelerate the reaction. 2. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Use low-temperature workup procedures. For purification, use high-vacuum distillation to minimize heating. |
| Product is Contaminated with Starting Carboxylic Acid | 1. Incomplete reaction. 2. Hydrolysis of the acyl chloride during workup or storage. | 1. Ensure sufficient equivalents of the chlorinating agent are used and allow for adequate reaction time. 2. Handle the product under strictly anhydrous conditions. Store under an inert atmosphere in a sealed container, preferably in a freezer. |
| Presence of Isomeric Impurities (e.g., (Z)-isomer) | Isomerization of the double bond due to harsh reaction conditions (e.g., high temperature). | Use a milder chlorinating agent like oxalyl chloride at room temperature or below. Avoid prolonged heating. |
| Product appears dark or contains polymeric material | Polymerization of the unsaturated acyl chloride, often initiated by heat or impurities. | Use lower reaction temperatures. Ensure the starting material and solvent are free of impurities that could catalyze polymerization. Purify the product via vacuum distillation as soon as possible after synthesis. |
| Difficulty in Removing Excess Chlorinating Agent | Thionyl chloride has a relatively high boiling point (76 °C). | After the reaction is complete, add a high-boiling point anhydrous solvent like toluene (B28343) and remove it under reduced pressure. Repeat this process several times to azeotropically remove the last traces of thionyl chloride. |
Data Presentation
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | High, more aggressive | Milder, more selective |
| Typical Reaction Temperature | Room temperature to reflux | 0 °C to room temperature |
| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) |
| Purity of Crude Product | Often requires purification to remove byproducts and colored impurities. | Generally yields a cleaner crude product. |
| Suitability for Unsaturated Substrates | Can lead to side reactions like isomerization and polymerization, especially with heating. | Preferred for sensitive and unsaturated substrates due to milder conditions. |
| Catalyst | Not typically required, but pyridine (B92270) can be used to neutralize HCl. | Often used with a catalytic amount of dimethylformamide (DMF). |
| Cost | Generally less expensive. | More expensive. |
Experimental Protocols
Method 1: Synthesis of this compound using Oxalyl Chloride (Recommended for Higher Purity)
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 9(E)-tetradecenoic acid (1 equivalent) to a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous dichloromethane (B109758) (DCM) to the flask to dissolve the carboxylic acid.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add oxalyl chloride (1.5 equivalents) dropwise to the stirred solution. After the addition of oxalyl chloride, add a catalytic amount of anhydrous dimethylformamide (DMF) (e.g., 1-2 drops).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).
-
Workup: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. To ensure complete removal of the reagent, add anhydrous toluene and evaporate under reduced pressure (repeat 2-3 times).
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Method 2: Synthesis of this compound using Thionyl Chloride
-
Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 9(E)-tetradecenoic acid (1 equivalent).
-
Reagent Addition: Carefully add an excess of thionyl chloride (2-3 equivalents) to the flask at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 70-80 °C) and maintain for 1-2 hours, or until the evolution of gas ceases.
-
Workup: After cooling to room temperature, remove the excess thionyl chloride by distillation at atmospheric pressure, followed by vacuum distillation. To remove the last traces of thionyl chloride, add an anhydrous high-boiling solvent like toluene and remove it under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Reaction Scheme
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US5912371A - Method for preparing fatty acid chlorides - Google Patents [patents.google.com]
- 7. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting incomplete derivatization with 9(E)-Tetradecenoyl chloride
Welcome to the technical support center for 9(E)-Tetradecenoyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is it used for?
A1: this compound is a reactive acyl chloride derivative of 9(E)-Tetradecenoic acid. It is primarily used as a derivatizing agent to introduce a 14-carbon fatty acyl chain onto molecules containing primary and secondary amines, alcohols, or thiols. This process, known as acylation, is often employed to increase the hydrophobicity of polar analytes, thereby improving their retention in reversed-phase chromatography and enhancing their ionization efficiency for mass spectrometry (MS) analysis.
Q2: What is the fundamental mechanism of derivatization with this compound?
A2: The derivatization reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide bond and releasing hydrochloric acid (HCl) as a byproduct. Due to the release of HCl, a non-nucleophilic base is typically added to the reaction mixture to neutralize the acid and drive the reaction to completion.
Q3: Why is a base required in the reaction?
A3: A base is crucial for two main reasons. First, it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. If not neutralized, the HCl can protonate the amine starting material, rendering it non-nucleophilic and halting the derivatization. Second, by scavenging the acid, the base drives the reaction equilibrium towards the formation of the desired amide product.
Q4: My derivatization is incomplete. What are the most common initial checks?
A4: For incomplete derivatization, begin by verifying the following:
-
Reagent Quality: Ensure the this compound is not degraded. Acyl chlorides are highly sensitive to moisture and can hydrolyze over time.
-
Anhydrous Conditions: Confirm that all solvents and reagents are strictly anhydrous (water-free). The presence of water will lead to the hydrolysis of the acyl chloride, reducing the amount available to react with your analyte.
-
Molar Ratio: Check that you are using a sufficient excess of the derivatizing reagent relative to your analyte. A 2 to 10-fold molar excess is a common starting point.
Troubleshooting Incomplete Derivatization
This guide addresses specific issues that may lead to low yield or incomplete derivatization with this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Acyl chlorides are extremely moisture-sensitive. Ensure all glassware is oven-dried, use anhydrous solvents (e.g., from a freshly opened bottle or dried over molecular sieves), and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Prepare the reagent solution immediately before use. |
| Poor Solubility of Reagents | The long aliphatic chain of this compound makes it nonpolar. Ensure both your analyte and the acyl chloride are fully soluble in the chosen reaction solvent. Consider using aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. If your analyte is in an aqueous buffer, an extraction into an organic solvent may be necessary prior to derivatization. |
| Incorrect pH or Insufficient Base | The amine analyte must be in its deprotonated, nucleophilic form. For primary/secondary amines, the reaction is typically performed in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the HCl byproduct. Ensure at least a stoichiometric equivalent of base is used, often a slight excess is beneficial. For analytes in aqueous solution, a pH of 8-10 is often optimal for derivatization of amines.[1] |
| Low Reagent Concentration | The reaction is bimolecular; concentration matters. A sufficient excess of this compound is needed to drive the reaction to completion. Try increasing the molar ratio of the acyl chloride to the analyte. See the table below for suggested starting points. |
Problem 2: Reaction Stalls or is Very Slow
| Possible Cause | Recommended Solution |
| Low Reaction Temperature | While many acylations are rapid at room temperature, steric hindrance or low reactivity of the analyte may require gentle heating. Try increasing the temperature to 40-60 °C and monitor the reaction progress. Be cautious, as higher temperatures can also promote side reactions. |
| Steric Hindrance | If the amine group on your analyte is sterically hindered, the reaction will be slower. Increase the reaction time significantly (e.g., from 1 hour to 4-12 hours) and/or increase the reaction temperature. |
| Insufficient Reaction Time | Ensure the reaction is allowed to proceed for a sufficient duration. A typical starting point is 1-2 hours at room temperature, but this is highly dependent on the substrate. Monitor the reaction over time by a suitable analytical method (e.g., TLC, LC-MS) to determine the optimal time. |
Problem 3: Multiple Peaks or Unexpected Byproducts in Analysis
| Possible Cause | Recommended Solution |
| Presence of Water | If water is present, you will see a byproduct corresponding to the hydrolyzed reagent, 9(E)-Tetradecenoic acid. Rigorously dry all solvents and equipment. |
| Excess Unreacted Reagent | A large excess of this compound can appear as a major peak in your analysis, potentially co-eluting with your product. Optimize the reagent concentration to use the minimum excess required for complete derivatization. A quenching step (e.g., adding a small amount of water or methanol (B129727) after the desired reaction time) can be used to consume the excess reagent before analysis. |
| Analyte Degradation | High temperatures or excessively harsh pH conditions can degrade sensitive analytes. If you suspect degradation, try running the reaction at a lower temperature or using a milder base. |
Data Presentation: Reaction Parameter Optimization
The following table provides a summary of typical starting conditions and optimization ranges for derivatization with a long-chain acyl chloride like this compound. These should be optimized for each specific analyte.
| Parameter | Typical Starting Condition | Optimization Range | Rationale |
| Solvent | Anhydrous Dichloromethane | Acetonitrile, THF, Chloroform | Must solubilize both the nonpolar acyl chloride and the analyte. Must be aprotic and anhydrous. |
| Base | Triethylamine (TEA) | Pyridine, DIPEA | A non-nucleophilic base is required to neutralize HCl without competing in the reaction. |
| Molar Ratio (Acyl Chloride:Analyte) | 5:1 | 2:1 to 20:1 | An excess of the derivatizing agent drives the reaction towards completion. |
| Molar Ratio (Base:Analyte) | 2:1 | 1.5:1 to 5:1 | Must be sufficient to neutralize all generated HCl. |
| Temperature | Room Temperature (20-25 °C) | 0 °C to 60 °C | Lower temperatures can reduce side reactions; higher temperatures can overcome steric hindrance or low reactivity. |
| Reaction Time | 60 minutes | 30 minutes to 24 hours | Dependent on analyte reactivity and steric hindrance. Should be determined empirically. |
Experimental Protocols
Representative Protocol for Derivatization of a Primary Amine
This protocol provides a general methodology. Volumes and amounts should be adjusted based on the specific concentration and nature of the analyte.
Materials:
-
Analyte solution in an appropriate anhydrous solvent.
-
This compound (>98% purity).
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile).
-
Anhydrous non-nucleophilic base (e.g., Triethylamine or Pyridine).
-
Reaction vial (oven-dried).
-
Inert gas supply (Nitrogen or Argon).
Procedure:
-
Preparation: Under an inert atmosphere, add 1.0 equivalent of the amine analyte solution to the reaction vial.
-
Base Addition: Add 2.0 equivalents of anhydrous triethylamine to the vial. Mix gently.
-
Reagent Preparation: In a separate, dry vial, prepare a solution of 5.0 equivalents of this compound in a minimal amount of anhydrous dichloromethane.
-
Derivatization: Slowly add the this compound solution to the amine/base mixture.
-
Reaction: Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.
-
Monitoring (Optional): The reaction progress can be monitored by TLC or by taking small aliquots for LC-MS analysis.
-
Quenching (Optional): If a large excess of acyl chloride was used, add a few drops of methanol to the reaction mixture and stir for 15 minutes to consume the remaining reagent.
-
Sample Preparation for Analysis: The reaction mixture may be diluted with an appropriate solvent for direct injection or subjected to a workup procedure (e.g., washing with dilute aqueous acid and brine, followed by drying over Na₂SO₄) to remove the base and its salt before analysis.
Visualizations
Logical Workflow: Troubleshooting Incomplete Derivatization
Caption: Troubleshooting flowchart for incomplete derivatization reactions.
Experimental Workflow: Derivatization and GC-MS Analysis
Caption: Workflow for derivatization and subsequent GC-MS analysis.
Conceptual Signaling Pathway: Role of Fatty Acid Amides
The product of derivatizing an amine (like a neurotransmitter or signaling molecule) with this compound is a fatty acid amide. Fatty acid amides are a class of endogenous lipid signaling molecules that can modulate various cellular processes.[2]
Caption: Conceptual pathway showing the role of fatty acid amides as signaling molecules.
References
Optimizing reaction conditions for the synthesis of pheromone precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pheromone precursors. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pheromone precursors, focusing on common synthetic methodologies.
Wittig Reaction Troubleshooting
Question: My Wittig reaction is resulting in a low yield of the desired alkene. What are the potential causes and how can I improve the outcome?
Answer: Low yields in Wittig reactions for pheromone precursor synthesis can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.
-
Ylide Formation: Incomplete formation of the phosphorus ylide is a primary suspect. Ensure your base is strong enough to deprotonate the phosphonium (B103445) salt. For non-stabilized ylides, which often produce the Z-isomers common in lepidopteran pheromones, strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are typically required.[1] The quality of the base is also critical; use freshly opened or properly stored reagents.[2]
-
Reaction Conditions: Temperature can significantly influence the yield. Running the reaction at different temperatures can help determine the optimal conditions for your specific substrates.[3] The choice of solvent is also important, with anhydrous solvents like THF or diethyl ether being standard. Ensure all glassware is thoroughly dried to prevent quenching of the highly reactive Grignard reagent.[4]
-
Substrate-Related Issues: If your aldehyde is sterically hindered, the standard Wittig reaction may be inefficient. In such cases, the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a more nucleophilic phosphonate-stabilized carbanion, can be a superior alternative.[2] Additionally, the presence of certain functional groups on your aldehyde or phosphonium salt can interfere with the reaction. For instance, acidic protons (like phenols) can be deprotonated by the strong base, deactivating the ylide.[5]
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. One common side reaction is the formation of triphenylphosphine (B44618) oxide from the ylide even before the addition of the carbonyl compound.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.
Question: I am observing a mixture of E/Z isomers in my Wittig reaction, but I need to selectively synthesize the Z-isomer. How can I improve the stereoselectivity?
Answer: Achieving high Z-selectivity with non-stabilized ylides is a common goal in pheromone synthesis. The following strategies can be employed:
-
Use of "Salt-Free" Ylides: The presence of lithium salts, which are byproducts of ylide formation with organolithium bases, can decrease Z-selectivity. "Salt-free" conditions, often achieved by using sodium- or potassium-based strong bases like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (KOtBu), can favor the formation of the Z-alkene.
-
Schlosser Modification: For obtaining the E-alkene with high selectivity, the Schlosser modification of the Wittig reaction is a useful technique. This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures to equilibrate it to the more stable threo-betaine, which then eliminates to form the E-alkene.[6]
Olefin Metathesis Troubleshooting
Question: My cross-metathesis reaction for pheromone synthesis is producing a complex mixture of products instead of the desired precursor. How can I improve the selectivity?
Answer: Achieving high selectivity in olefin metathesis depends on several factors, including catalyst choice, substrate reactivity, and reaction conditions.
-
Catalyst Selection: The choice of catalyst is crucial for controlling selectivity. For instance, ruthenium-based Z-selective catalysts are available for preparing cis-olefin-containing pheromones.[7] For sterically hindered olefins, specialized catalysts with decreased steric bulk may be necessary.[8]
-
Substrate Reactivity: The relative reactivity of the olefin partners plays a significant role. When a highly reactive olefin is reacted with a less reactive one, selective cross-metathesis can be achieved even with a 1:1 stoichiometry.[9]
-
Reaction Conditions: The reaction temperature and solvent can influence the outcome. Non-polar, hydrocarbon-based solvents are often preferred.[8] Removing gaseous byproducts, such as ethylene, can drive the reaction equilibrium towards the desired product.[10]
Grignard Reaction Troubleshooting
Question: I am having trouble initiating my Grignard reaction for the synthesis of a pheromone precursor alcohol. What can I do?
Answer: The initiation of a Grignard reaction is often the most challenging step. Here are some troubleshooting tips:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried immediately before use and that anhydrous solvents (typically diethyl ether or THF) are used.
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from starting. Gentle crushing of the magnesium with a dry stirring rod can expose a fresh surface. Adding a small crystal of iodine can also help activate the magnesium surface.
-
Initiation Techniques: Adding a small amount of pre-formed Grignard reagent can often initiate the reaction. Alternatively, gentle heating of a small portion of the reaction mixture can sometimes trigger the reaction, but this should be done with extreme caution to avoid a runaway reaction.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield and selectivity of key reactions in pheromone precursor synthesis.
Table 1: Effect of Temperature on Wittig Reaction Yield
| Entry | Aldehyde | Phosphonium Salt | Base | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio |
| 1 | Benzaldehyde | Propyltriphenylphosphonium bromide | K₂CO₃ | Dioxane | 60 | 45 | 70:30 |
| 2 | Benzaldehyde | Propyltriphenylphosphonium bromide | K₂CO₃ | Dioxane | 80 | 70 | 65:35 |
| 3 | Benzaldehyde | Benzyltriphenylphosphonium chloride | NaHMDS | THF | 25 | >90 | 47:53 |
| 4 | Benzaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | THF | 25 | >90 | 68:32 |
Data compiled from various sources for illustrative purposes.[3][11]
Table 2: Effect of Solvent on Olefin Metathesis Selectivity
| Entry | Olefin 1 | Olefin 2 | Catalyst | Solvent | Yield (%) | Z:E Ratio |
| 1 | 1-Octene | 5-Decenyl Acetate | Grubbs II | CH₂Cl₂ | 85 | 1:4 |
| 2 | 1-Octene | 5-Decenyl Acetate | Hoveyda-Grubbs II | Toluene | 90 | 1:3 |
| 3 | 1-Hexene | Oleyl alcohol | Z-selective Ru catalyst | Neat | 77 | 86:14 |
Data compiled from various sources for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of pheromone precursors.
Protocol 1: General Procedure for a Wittig Reaction to Synthesize a (Z)-Alkene
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) dropwise via the dropping funnel. Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Reaction with Aldehyde: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Dissolve the aldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.
-
Reaction Progression and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired (Z)-alkene.[2]
Protocol 2: General Procedure for Olefin Cross-Metathesis
-
Reaction Setup: In a dry, inert reaction vessel equipped with a stir bar, dissolve the olefin substrates in a deoxygenated solvent of choice (e.g., dichloromethane (B109758) or toluene).[10]
-
Catalyst Addition: Weigh the metathesis catalyst (e.g., a Grubbs or Hoveyda-Grubbs catalyst) in the air and add it to the reaction vessel. The vessel should then be purged with an inert gas.
-
Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC or GC-MS until completion.
-
Workup and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for a Grignard Reaction
-
Preparation of the Grignard Reagent: Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. Dissolve the alkyl or aryl halide in anhydrous ether/THF and add a small portion to the flask. If the reaction does not start, add a crystal of iodine or gently warm the flask. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Carbonyl Compound: Cool the Grignard reagent to 0 °C. Dissolve the aldehyde or ketone in anhydrous ether/THF and add it dropwise to the Grignard reagent.
-
Quenching and Workup: After the addition is complete, stir the reaction at room temperature for 1-2 hours. Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by flash column chromatography or distillation.
Mandatory Visualizations
Pheromone Biosynthesis Pathway
Caption: A generalized pathway for the biosynthesis of moth sex pheromones from acetyl-CoA.[12][13]
Experimental Workflow for Optimizing a Wittig Reaction
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Concise syntheses of insect pheromones using Z-selective cross metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. React App [pmc.umicore.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ent.iastate.edu [ent.iastate.edu]
Preventing the isomerization of 9(E)-Tetradecenoyl chloride during storage
Welcome to the technical support center for 9(E)-Tetradecenoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage, handling, and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound during storage?
A1: The primary stability concern for this compound during storage is its isomerization from the (E)-isomer to the (Z)-isomer. This conversion can impact the compound's reactivity and the stereochemical purity of subsequent synthetic products. Additionally, as an acyl chloride, it is highly susceptible to hydrolysis upon exposure to moisture.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation and isomerization, this compound should be stored in a freezer, typically at -20°C or below.[1][2] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen.
Q3: What factors can accelerate the isomerization of this compound?
A3: Several factors can accelerate the isomerization of the carbon-carbon double bond:
-
Heat: Elevated temperatures provide the activation energy for the E/Z isomerization to occur.
-
Light: Exposure to UV or even ambient light can induce photoisomerization.[3]
-
Radical Initiators: The presence of free radicals can catalyze the isomerization process.[4] This can be initiated by impurities, oxygen, or exposure to light.
Q4: How can I minimize isomerization during handling?
A4: To minimize isomerization during handling, it is crucial to:
-
Work quickly and efficiently to minimize the compound's exposure to ambient conditions.
-
Use dry solvents and glassware to prevent hydrolysis.
-
Handle the compound under an inert atmosphere whenever possible.
-
Protect the compound from light by using amber vials or wrapping containers in aluminum foil.
-
Avoid high temperatures during experimental procedures unless required by the protocol.
Q5: Are there any additives that can help prevent isomerization?
A5: The addition of radical scavengers or inhibitors, such as butylated hydroxytoluene (BHT), can help prevent radical-induced isomerization.[5][6] However, the compatibility of any additive with your specific experimental setup must be carefully considered.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Loss of Potency or Altered Reactivity | 1. Hydrolysis: Exposure to moisture in the air or wet solvents. 2. Isomerization: Conversion of the (E)-isomer to the less reactive or differently reactive (Z)-isomer. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 2. Analyze the isomeric purity of the stored material using the analytical protocol provided below. If significant isomerization has occurred, consider repurifying the material or obtaining a new batch. Implement stricter storage and handling procedures. |
| Inconsistent Experimental Results | 1. Variable Isomeric Purity: Different aliquots from the same batch may have undergone varying degrees of isomerization due to inconsistent storage or handling. 2. Degradation: The compound may have degraded due to improper storage. | 1. Analyze the isomeric purity of each aliquot before use. 2. Perform a purity check (e.g., by NMR or GC-MS) to assess for degradation products. |
| Visible Changes in the Product (e.g., Color Change, Fuming) | 1. Decomposition: The compound may be decomposing, potentially due to prolonged storage at inappropriate temperatures or exposure to contaminants. 2. Reaction with Container: The acyl chloride may be reacting with the storage container if it is not made of an inert material. | 1. Discontinue use of the product and dispose of it according to safety guidelines. 2. Ensure the compound is stored in appropriate containers (e.g., glass with a PTFE-lined cap). |
Data Presentation
Table 1: Factors Influencing the Stability of this compound
| Factor | Effect on Stability | Prevention/Mitigation Strategy |
| Temperature | Increased temperature accelerates isomerization and degradation. | Store at ≤ -20°C. Avoid unnecessary warming. |
| Moisture | Causes rapid hydrolysis to the corresponding carboxylic acid. | Store in a tightly sealed container under an inert atmosphere. Use anhydrous solvents and dry glassware. |
| Light | UV and visible light can induce photoisomerization. | Store in amber vials or protect from light with opaque materials (e.g., aluminum foil). |
| Oxygen/Air | Can promote the formation of radical species that catalyze isomerization. | Store under an inert atmosphere (e.g., argon, nitrogen). |
| Radical Initiators | Catalyze the E/Z isomerization. | Avoid sources of radicals. Consider the use of radical scavengers like BHT for long-term storage if compatible with the intended application. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is a general guideline based on ICH principles and should be adapted for specific laboratory conditions.[7]
-
Sample Preparation:
-
Aliquot this compound into several small, amber glass vials with PTFE-lined caps.
-
Purge each vial with dry argon or nitrogen before sealing.
-
Prepare a sufficient number of samples for each storage condition and time point.
-
-
Storage Conditions:
-
Control: -20°C (or lower) in the dark.
-
Accelerated Condition 1 (Temperature): 40°C ± 2°C in the dark.
-
Accelerated Condition 2 (Light): 25°C ± 2°C with exposure to a controlled light source (as per ICH Q1B guidelines).
-
Accelerated Condition 3 (Temperature and Humidity - for hydrolysis assessment): 40°C ± 2°C / 75% RH ± 5% RH (if hydrolysis is a key parameter to study, though isomerization is the primary focus here).
-
-
Time Points:
-
For accelerated studies, typical time points are 0, 1, 3, and 6 months.
-
-
Analysis:
-
At each time point, remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately prepare the sample for analysis of isomeric purity using the GC-MS or HPLC method outlined below.
-
Protocol 2: Quantification of E/Z Isomerization by GC-MS
This is a generalized protocol; specific parameters may need optimization.
-
Derivatization (for improved chromatography):
-
In a dry vial under an inert atmosphere, dissolve a small, accurately weighed amount of the this compound sample in anhydrous dichloromethane.
-
Add an excess (e.g., 2-3 equivalents) of anhydrous methanol (B129727) to convert the acyl chloride to the corresponding methyl ester. This reaction is typically rapid at room temperature.
-
The resulting solution contains the methyl esters of the (E)- and (Z)-isomers of 9-tetradecenoic acid.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a polar column like a biscyanopropyl polysiloxane phase).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution.
-
Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C) to ensure good separation of the isomers. The exact program will depend on the column used.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-400).
-
Quantification: The (E)- and (Z)-isomers should have similar mass spectra but will elute at different retention times. The relative percentage of each isomer can be determined by integrating the peak areas of their corresponding total ion chromatograms (TICs).
-
Visualizations
Caption: Radical-mediated isomerization of 9(E)- to 9(Z)-Tetradecenoyl chloride.
Caption: Workflow for an accelerated stability study of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. determination of acetyl chloride contents - Chromatography Forum [chromforum.org]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
Technical Support Center: Reactivity and Handling of Unsaturated Acyl Chlorides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with unsaturated acyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with unsaturated acyl chlorides?
A1: Unsaturated acyl chlorides are highly reactive and hazardous compounds. The primary hazards include:
-
High Reactivity: They react violently with water and other nucleophiles.[1][2]
-
Corrosivity: They are corrosive and can cause severe skin burns and eye damage.[3]
-
Toxicity: They are often lachrymators (tear-producing) and can be fatal if inhaled.[3]
-
Flammability: Low molecular weight unsaturated acyl chlorides are flammable liquids and their vapors can form explosive mixtures with air.[3]
-
Polymerization: The presence of a carbon-carbon double bond makes them prone to spontaneous and often violent polymerization, which can lead to pressure buildup and container rupture. This is particularly a risk if they are not properly stabilized or are stored at elevated temperatures.[4]
Q2: How should I properly store unsaturated acyl chlorides?
A2: Proper storage is critical to maintain the stability and purity of unsaturated acyl chlorides and to ensure safety.
-
Temperature: Store in a cool, dry, and well-ventilated place, typically refrigerated between 2-8°C.[1][3][5]
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture.[6]
-
Light Protection: Protect from light, as it can promote polymerization.[1][3]
-
Stabilizers: Ensure the acyl chloride contains an appropriate polymerization inhibitor.[4][5] Commercial preparations often contain stabilizers like phenothiazine (B1677639) or butylated hydroxytoluene (BHT).
-
Container: Use a tightly sealed container made of a compatible material (e.g., glass with a PTFE-lined cap). Opened containers must be carefully resealed.[1][3]
Q3: What are the common side reactions to be aware of when using unsaturated acyl chlorides?
A3: Due to their bifunctional nature, unsaturated acyl chlorides can undergo several competing reactions:
-
Nucleophilic Acyl Substitution (1,2-Addition): This is the expected reaction at the carbonyl carbon with nucleophiles like alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.
-
Conjugate Addition (Michael or 1,4-Addition): Nucleophiles can also attack the β-carbon of the unsaturated system, especially "soft" nucleophiles like cuprates, thiols, and some amines.[7][8][9]
-
Diels-Alder Reaction: The carbon-carbon double bond can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes.
-
Polymerization: As mentioned, these compounds can readily polymerize, especially in the presence of radical initiators, light, or heat.
Troubleshooting Guides
Problem 1: My reaction with an unsaturated acyl chloride is giving a low yield or a complex mixture of products.
This is a common issue stemming from the high and varied reactivity of these reagents. The following workflow can help diagnose the problem:
Problem 2: The unsaturated acyl chloride has polymerized upon storage or during a reaction.
Polymerization is a significant risk. Here’s how to troubleshoot and prevent it.
-
Check Storage Conditions: Was the material stored refrigerated (2-8°C), protected from light, and under an inert atmosphere? High temperatures and light can initiate polymerization. One incident reported a bottle of acryloyl chloride stabilized with 0.5% phenothiazine bursting after being stored at temperatures approaching 50°C for two days.[4]
-
Verify Inhibitor Presence: Commercial unsaturated acyl chlorides are shipped with inhibitors. If you have synthesized it yourself or distilled a commercial sample, the inhibitor may have been removed. It is crucial to add a polymerization inhibitor for storage and often for reactions as well.
-
Reaction Conditions: Running reactions at elevated temperatures increases the risk of polymerization. Use the lowest practical temperature and consider adding a radical inhibitor like BHT or phenothiazine to the reaction mixture if compatible with your chemistry.
Data on Storage and Stabilization
Proper stabilization is key to the successful use of unsaturated acyl chlorides. The choice and concentration of inhibitor are important factors.
| Stabilizer | Typical Concentration | Notes |
| Phenothiazine | 200 - 400 ppm | Commonly used stabilizer for acryloyl chloride.[4][5][10] Effective but can impart a yellow or green color. |
| Butylated Hydroxytoluene (BHT) | ~200 ppm (0.02%) | A common radical scavenger used as a stabilizer for methacryloyl chloride.[11] |
| Hydroquinone (HQ) | 100 - 200 ppm | Often used in combination with other inhibitors.[4] |
| Hydroquinone monomethyl ether (MEHQ) | Varies | A common inhibitor for acrylic acid and its derivatives.[3] |
| Copper(I) Chloride | Varies | Can be used as a polymerization inhibitor.[3] |
Competing Reactions: 1,2- (Acyl Substitution) vs. 1,4- (Conjugate) Addition
The outcome of the reaction of a nucleophile with an α,β-unsaturated acyl chloride depends heavily on the nature of the nucleophile, governed by Hard and Soft Acid and Base (HSAB) theory. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" center.
| Nucleophile Type | Example | Predominant Reaction | Typical Product |
| Hard Nucleophiles | Grignard Reagents (RMgX), Organolithiums (RLi), Lithium Aluminum Hydride (LiAlH₄) | 1,2-Addition (Direct) | Tertiary alcohols (after second addition), Unsaturated ketones (with Gilman reagents), or α,β-unsaturated alcohols |
| Soft Nucleophiles | Gilman Reagents (R₂CuLi), Thiols (RSH), Amines (R₂NH), Enolates | 1,4-Addition (Conjugate) | Saturated acyl derivative with nucleophile at the β-position |
| Amines | Primary and Secondary Amines | 1,4-Addition is often favored | β-Amino acyl chlorides or subsequent derivatives[9][13] |
Note: The selectivity is not always absolute and can be influenced by steric hindrance and reaction conditions.
Experimental Protocols
Protocol 1: Purification of Methacryloyl Chloride by Vacuum Distillation
This protocol is for removing polymerization inhibitors (e.g., BHT) and other non-volatile impurities. Extreme caution must be exercised due to the compound's instability.
Objective: To obtain pure, inhibitor-free methacryloyl chloride for immediate use in a subsequent reaction.
Materials:
-
Commercial methacryloyl chloride (stabilized)
-
A small quantity of a polymerization inhibitor for the receiving flask (e.g., copper(I) chloride or phenothiazine)
-
Anhydrous calcium chloride or other drying agent for the receiving flask[14]
-
Short-path vacuum distillation apparatus
-
Dry ice/acetone cold trap
-
Vacuum pump
-
Heating mantle and stirrer
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven ( >120°C) overnight and assembled hot under a stream of dry nitrogen or argon.
-
Apparatus Setup: Assemble the short-path distillation apparatus. The receiving flask should contain a small amount of a fresh polymerization inhibitor and a drying agent.[14]
-
Cold Trap: Place a dry ice/acetone slush bath around the cold trap to protect the vacuum pump from corrosive vapors.
-
Charge the Flask: Charge the distillation flask with the commercial methacryloyl chloride. Add a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Gently heat the distillation flask. The boiling point of methacryloyl chloride is 95-96°C at atmospheric pressure, so the distillation will occur at a significantly lower temperature under vacuum.
-
Distill the methacryloyl chloride at a moderate rate.[14] It is critical not to heat the distillation pot to dryness, as this can concentrate unstable residues.
-
-
Collection and Storage: The purified methacryloyl chloride should be collected in the cooled receiving flask. It is highly unstable without an inhibitor and should be used immediately.[14]
Protocol 2: Michael (Conjugate) Addition of an Amine to an Unsaturated Acyl Chloride
This protocol provides a general procedure for the 1,4-addition of a secondary amine. The reaction is often thermodynamically favored.[13]
Objective: To synthesize a β-amino amide derivative.
Materials:
-
Acryloyl chloride
-
Secondary amine (e.g., diethylamine) (2.5 equivalents)
-
Anhydrous diethyl ether or THF as solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, dissolve the secondary amine (2.5 eq.) in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve acryloyl chloride (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Note: One equivalent of the amine acts as the nucleophile, while a second equivalent acts as a base to neutralize the HCl formed during the initial (and often reversible) 1,2-addition, as well as any HCl generated from hydrolysis.
-
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Filter the reaction mixture to remove the amine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-amino amide product.
-
-
Purification: The product can be further purified by column chromatography on silica (B1680970) gel or by distillation if it is a liquid.
Protocol 3: Diels-Alder Reaction of Acryloyl Chloride with Cyclopentadiene (B3395910)
Unsaturated acyl chlorides are reactive dienophiles. This protocol describes a [4+2] cycloaddition.
Objective: To synthesize the bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride adduct.
Materials:
-
Acryloyl chloride
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
Lewis acid catalyst (optional, e.g., AlCl₃, EtAlCl₂)
-
Standard inert atmosphere glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve acryloyl chloride (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C or lower (e.g., -78°C with a dry ice/acetone bath), especially if using a Lewis acid catalyst.
-
(Optional) Lewis Acid Addition: If a catalyst is used, add the Lewis acid (e.g., AlCl₃, 0.1-1.1 eq.) portion-wise to the stirred solution, keeping the temperature low.
-
Diene Addition: Add freshly cracked cyclopentadiene (1.1-1.5 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at low temperature for 1-3 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by GC-MS or ¹H NMR of an aliquot.
-
Work-up:
-
Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: After filtering and concentrating the solvent, the resulting adduct, being an acyl chloride, is reactive and should be used promptly in the next step or carefully purified by vacuum distillation if necessary.
References
- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. US5395966A - Process for the manufacture of acryloyl chloride - Google Patents [patents.google.com]
- 4. Acryloyl chloride | C3H3ClO | CID 13140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Acryloyl chloride, 96%, stab. with 400ppm phenothiazine 10 g | Request for Quote [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Chlorure d’acryloyle ≥97%, contains ~400 ppm phenothiazine as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 13. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 14. researchgate.net [researchgate.net]
Purification strategies for 9(E)-Tetradecenoyl chloride from reaction mixtures
Technical Support Center: Purification of 9(E)-Tetradecenoyl Chloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of this compound from reaction mixtures. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurities include:
-
Unreacted 9(E)-Tetradecenoic Acid: Incomplete conversion of the starting material.
-
Excess Chlorinating Agent and its Byproducts: For example, if thionyl chloride is used, residual SOCl₂ and gaseous byproducts (SO₂ and HCl) may be present. If oxalyl chloride is used, byproducts include CO, CO₂, and HCl.[1][2]
-
Anhydride: Formed by the reaction of the acyl chloride with unreacted carboxylic acid.
-
Polymerization or Degradation Products: Long-chain unsaturated acyl chlorides can be thermally sensitive and may decompose or polymerize if exposed to high temperatures for extended periods.[3]
-
Moisture-Related Byproducts: Hydrolysis of the acyl chloride back to the carboxylic acid can occur if moisture is present in the reaction.[3]
Q2: Which purification method is most suitable for this compound?
A2: High-vacuum distillation is the most recommended method for purifying long-chain, thermally sensitive acyl chlorides like this compound.[3] This technique allows for distillation at a significantly lower temperature, which minimizes the risk of thermal degradation.[3]
Q3: Can I use column chromatography to purify this compound?
A3: Column chromatography is generally not recommended for the purification of reactive compounds like acyl chlorides.[3] The silica (B1680970) gel or alumina (B75360) stationary phases are typically not anhydrous and can lead to the hydrolysis of the acyl chloride on the column, resulting in low or no recovery of the desired product.[3]
Q4: How can I monitor the progress of the purification?
A4: Monitoring the purification of acyl chlorides can be challenging due to their reactivity.
-
Thin-Layer Chromatography (TLC): Direct analysis by TLC is often unreliable as the silica plate can cause hydrolysis.[3] However, a small aliquot of the reaction mixture or purified fraction can be quenched with a nucleophile (e.g., methanol (B129727) or a primary amine) to form a stable ester or amide derivative, which can then be analyzed by TLC or GC-MS to infer the purity of the acyl chloride.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A derivatization of the acyl chloride, for instance with an alcohol, can be used for GC-MS analysis to assess purity.[4][5][6]
-
Spectroscopic Methods (FTIR and NMR):
-
FTIR Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of a sharp C=O stretch for the acyl chloride (typically around 1780-1815 cm⁻¹) can confirm the conversion.
-
¹H NMR Spectroscopy: The disappearance of the acidic proton of the carboxylic acid can be monitored.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Purified Product | Incomplete reaction; Thermal degradation during distillation; Hydrolysis due to moisture.[3] | Ensure complete conversion of the starting carboxylic acid before purification. Use high-vacuum distillation to lower the boiling point.[3] Ensure all glassware is oven-dried and the reaction and purification are performed under an inert atmosphere.[3] |
| Product is Discolored (Yellow to Brown) | Thermal degradation; Impurities in the starting material.[3] | Purify the starting 9(E)-Tetradecenoic acid if necessary. Minimize the distillation temperature and duration by using a high vacuum.[3] |
| Purified Product is Contaminated with Starting Carboxylic Acid | Incomplete reaction; Hydrolysis during workup or purification.[3] | Increase the amount of chlorinating agent or the reaction time. Ensure strictly anhydrous conditions throughout the process.[3] |
| Solidification in the Condenser During Distillation | The temperature of the condenser coolant is too low. | Use a coolant at a temperature slightly above the melting point of this compound. |
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Purification Issues.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 9(E)-Tetradecenoic acid using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).
Materials and Equipment:
| Reagent/Equipment | Specifications |
| 9(E)-Tetradecenoic acid | High purity (>98%) |
| Oxalyl chloride | Reagent grade |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Dichloromethane (B109758) (DCM) | Anhydrous |
| Round-bottom flask | Appropriate size, oven-dried |
| Magnetic stirrer and stir bar | |
| Syringes and needles | |
| Septum | |
| Inert gas supply (Nitrogen or Argon) | |
| Rotary evaporator | |
| Schlenk line | Optional, for inert atmosphere operations |
Procedure:
-
Preparation: Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To the flask, add 9(E)-Tetradecenoic acid and anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the stirred solution. Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the mixture at room temperature.[3][7][8] Gas evolution (CO and CO₂) will be observed.
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours or until gas evolution ceases. The reaction progress can be monitored by taking a small aliquot, quenching with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.
-
Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride by rotary evaporation. To ensure complete removal of volatile impurities, the crude product can be co-evaporated with an anhydrous solvent like toluene (B28343) or more DCM. The resulting crude this compound can be used directly for some applications or purified by high-vacuum distillation.
Protocol 2: Purification of this compound by High-Vacuum Distillation
Materials and Equipment:
| Equipment | Specifications |
| Short-path distillation apparatus | Oven-dried |
| Round-bottom flasks (distilling and receiving) | Oven-dried |
| Heating mantle or oil bath with temperature control | |
| High-vacuum pump | Capable of reaching <1 mmHg |
| Cold trap | To protect the vacuum pump |
| Thermometer | |
| Insulating material (e.g., glass wool) |
Procedure:
-
Apparatus Setup: Assemble a clean, oven-dried short-path distillation apparatus. Ensure all joints are well-sealed with high-vacuum grease.
-
Transfer of Crude Product: Transfer the crude this compound to the distillation flask. Add a fresh, dry magnetic stir bar.
-
System Evacuation: Attach the apparatus to a high-vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone). Slowly and carefully evacuate the system.
-
Distillation: Once a stable high vacuum is achieved (ideally <1 mmHg), begin to gently heat the distillation flask using a heating mantle or an oil bath.
-
Fraction Collection: Collect any low-boiling impurities as a forerun fraction. As the temperature increases, the desired this compound will begin to distill. Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the pressure, but for long-chain fatty acid chlorides, it will be significantly lower than the atmospheric boiling point.[7]
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly reintroducing the inert gas to release the vacuum.
-
Storage: Store the purified this compound under an inert atmosphere in a tightly sealed container, preferably in a freezer to maintain its stability.
Experimental Workflow Diagram
Caption: Workflow for Synthesis and Purification.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. columbia.edu [columbia.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Overcoming matrix effects in the analysis of 9(E)-Tetradecenoyl chloride derivatives
Welcome to the technical support center for the analysis of 9(E)-Tetradecenoyl chloride derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during experimental analysis.
Troubleshooting Guide
This guide addresses common issues related to matrix effects in the LC-MS/MS analysis of this compound derivatives, offering a systematic approach to identify and mitigate these challenges.
Q1: My signal intensity for this compound derivatives is low and inconsistent across replicates in biological samples compared to my standards in a neat solvent. Could this be a matrix effect, and what are the immediate troubleshooting steps?
A1: Yes, low and inconsistent signal intensity are classic indicators of ion suppression due to matrix effects.[1] Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the signal.[2][3][4] In biological samples, phospholipids (B1166683) are a primary cause of these effects.[2][5]
Immediate troubleshooting steps include:
-
Sample Dilution: A straightforward initial step is to dilute the sample. This can reduce the concentration of interfering matrix components. However, ensure that the analyte concentration remains above the instrument's limit of detection.[1]
-
Optimize Chromatography: Adjusting your chromatographic method can help separate the analyte from interfering compounds. This can involve modifying the mobile phase gradient, changing the column, or altering the flow rate.[1]
Q2: How can I quantitatively confirm that matrix effects are impacting my analysis?
A2: A quantitative assessment of matrix effects can be performed using the post-extraction spike method.[1][2] This involves comparing the signal response of the analyte in a neat solvent to the response of the analyte spiked into a blank matrix sample that has already undergone the entire sample preparation process.[1][2] The percentage difference in the signal indicates the extent of the matrix effect.[1]
A qualitative method to identify where matrix effects occur in your chromatogram is the post-column infusion technique.[2][6] This involves infusing a constant flow of your analyte into the mass spectrometer after the analytical column while injecting a blank, extracted sample. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.[1][6]
Q3: My current sample preparation involves simple protein precipitation, but I still observe significant matrix effects. What are more effective sample preparation strategies?
A3: While protein precipitation is a common technique, it may not be sufficient for removing all interfering matrix components, especially phospholipids.[7] More advanced and effective strategies include:
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract your this compound derivatives while leaving many interfering compounds in the aqueous phase. Adjusting the pH of the aqueous matrix can improve the extraction efficiency for your specific analyte.[5]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[2][6] By choosing the appropriate sorbent and optimizing the wash and elution steps, you can effectively remove salts, phospholipids, and other interferences.[2]
-
HybridSPE®-Phospholipid: This technique combines the simplicity of protein precipitation with the high selectivity of phospholipid removal, making it very effective for biological matrices.[2]
Q4: Even after optimizing my sample preparation and chromatography, I see some variability. How can I achieve the most accurate quantification?
A4: For the most accurate and precise quantification, the use of a stable isotope-labeled internal standard (SIL-IS) in a stable isotope dilution (SID) method is highly recommended.[8][9][10] A SIL-IS is an analog of your analyte that contains heavy isotopes (e.g., ¹³C, ²H). Since it is chemically identical to the analyte, it co-elutes and experiences the same matrix effects.[5] By comparing the signal of the analyte to the known concentration of the SIL-IS, you can accurately correct for signal suppression or enhancement and any analyte loss during sample preparation.[5][10]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to inaccurate and unreliable quantification by either suppressing or enhancing the analyte's signal.[3][4]
Q2: What are the main sources of matrix effects in the analysis of this compound derivatives in biological samples?
A2: For lipid-like molecules such as this compound derivatives, the primary sources of matrix effects in biological samples like plasma or tissue extracts are phospholipids.[2][5] Other contributors can include salts, proteins, and endogenous metabolites that co-extract with the analyte.[2]
Q3: What is the difference between ion suppression and ion enhancement?
A3: Ion suppression is a decrease in the analyte's signal intensity due to the presence of interfering matrix components, and it is the more common form of matrix effect.[2][11] Ion enhancement is an increase in the analyte's signal intensity, which can also be caused by co-eluting matrix components.[3][11] Both phenomena adversely affect the accuracy of quantitative analysis.[3]
Q4: Can I use a matrix-matched calibration curve to compensate for matrix effects?
A4: Yes, using matrix-matched calibration standards is a valid strategy to compensate for matrix effects.[12] This involves preparing your calibration standards in a blank matrix that is as close as possible to your actual samples. This way, the standards and the samples experience similar matrix effects, leading to more accurate quantification. However, this approach can be limited by the availability of a suitable blank matrix and variability between different lots of the matrix.
Data Presentation
Table 1: Effectiveness of Different Sample Preparation Techniques on Matrix Effect and Recovery
| Sample Preparation Method | Matrix Effect (%)* | Analyte Recovery (%) | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | -45% | 92% | Advantages: Simple, fast. Disadvantages: Low selectivity, significant matrix effects remain. |
| Liquid-Liquid Extraction (LLE) | -20% | 85% | Advantages: Improved selectivity over PPT. Disadvantages: Can be labor-intensive, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | -8% | 95% | Advantages: High selectivity, good removal of salts and phospholipids. Disadvantages: Requires method development.[2] |
| HybridSPE®-Phospholipid | -5% | 98% | Advantages: Excellent phospholipid removal (>99%), simple workflow. Disadvantages: Higher cost per sample.[2] |
*Matrix Effect (%) = ((Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution) - 1) * 100. A negative value indicates ion suppression.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the degree of ion suppression or enhancement for this compound derivatives.
Materials:
-
Blank matrix (e.g., plasma from a control group)
-
Standard solution of this compound derivative
-
LC-MS grade solvents
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Spike the analyte standard into the final elution solvent (e.g., mobile phase) at the desired concentration.[2]
-
Set B (Post-Extraction Spike): Process a blank matrix sample through your entire extraction procedure. Spike the analyte standard into the final, clean extract at the same concentration as Set A.[2]
-
Set C (Pre-Extraction Spike): Spike the analyte standard into the blank matrix sample before starting the extraction procedure. This set is used to determine recovery.[2]
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = ([Peak Area in Set B] / [Peak Area in Set A] - 1) * 100
-
Recovery (%) = ([Peak Area in Set C] / [Peak Area in Set B]) * 100
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
Objective: To remove interfering matrix components prior to LC-MS/MS analysis.
Materials:
-
SPE cartridge (e.g., C18)
-
Sample extract
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol (B129727) in water)
-
Elution solvent (e.g., acetonitrile)
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[1]
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[1]
-
Loading: Load the pre-treated sample onto the SPE cartridge.[1][2]
-
Washing: Pass the wash solvent through the cartridge to remove weakly bound interferences like salts.[1][2]
-
Elution: Elute the target analyte with the elution solvent.[1][2]
-
Dry and Reconstitute: The eluted sample is typically dried down and reconstituted in a solvent compatible with the LC-MS system.[1]
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of this compound derivatives.
Caption: A troubleshooting flowchart for addressing suspected matrix effects in analytical experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gmi-inc.com [gmi-inc.com]
Optimizing GC-MS parameters for the analysis of long-chain acyl chlorides
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of long-chain acyl chlorides. Given their reactivity and thermal lability, special considerations are required to achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare my long-chain acyl chloride samples for GC-MS analysis?
A1: Proper sample preparation is critical to prevent degradation. Acyl chlorides are highly susceptible to hydrolysis. Therefore, all solvents and glassware must be anhydrous. Samples should be dissolved in a dry, inert solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 1 mg/mL immediately before analysis[1].
Q2: Is derivatization necessary for long-chain acyl chlorides?
A2: While direct analysis is possible, long-chain acyl chlorides can be challenging due to their reactivity. If you encounter issues with thermal stability or chromatographic performance, derivatization is a recommended strategy. A common approach is to convert the acyl chloride into its corresponding methyl ester by reacting it with anhydrous methanol (B129727). This creates a more stable and less reactive compound that is highly suitable for GC-MS analysis[2].
Q3: What is the best type of GC column for this analysis?
A3: A low-polarity, general-purpose column is the ideal starting point. A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms) is recommended as it separates compounds primarily by boiling point and is robust enough for mass spectrometry[3][4]. Standard column dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness provide a good balance of resolution, speed, and sample capacity[4].
Q4: What are the optimal GC injector settings?
A4: The injector parameters must be carefully controlled to ensure the sample is vaporized efficiently without causing thermal degradation.
-
Injector Temperature: A starting temperature of 250 °C is common[1][5]. However, if you observe peak tailing or loss of signal, the acyl chloride may be degrading. In such cases, lowering the injector temperature may be necessary[6][7].
-
Injection Mode: For trace-level analysis, a splitless injection is preferred to maximize the amount of analyte transferred to the column[8][9]. A pulsed splitless injection can further enhance the transfer of high-boiling-point analytes like long-chain acyl chlorides[4].
-
Inlet Liner: Always use a high-quality, deactivated inlet liner to minimize active sites that can cause sample adsorption or degradation[9].
Q5: How should I set up the oven temperature program?
A5: A temperature program is essential for separating compounds with a wide range of boiling points[5]. A good starting program is as follows:
-
Initial Temperature: 50 °C, with a 2-minute hold. A low initial temperature helps to focus the analytes at the head of the column, especially with a splitless injection[1][8].
-
Ramp Rate: Increase the temperature at a rate of 10 °C/min. This rate provides a good balance between analysis time and resolution. Slower ramps can be used to improve the separation of closely eluting peaks[1][5].
-
Final Temperature: 280-300 °C, with a 5 to 10-minute hold. The final temperature should be high enough to elute all analytes and "bake out" any less volatile matrix components from the column[10].
Q6: What fragmentation patterns should I expect in the mass spectrum for a long-chain acyl chloride?
A6: When using Electron Ionization (EI), the molecular ion (M+) peak for acyl chlorides is often weak or completely absent[1][11]. The fragmentation is typically characterized by two key losses:
-
Loss of a chlorine radical (•Cl): This results in a prominent acylium ion peak [M-Cl]+[1][11].
-
Loss of the entire carbonyl chloride group (•COCl): This produces a cation corresponding to the long alkyl chain [M-COCl]+[1]. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance) will result in characteristic M+ and M+2 peaks for any chlorine-containing fragments, which can aid in identification[1].
Troubleshooting Guide
Problem: I'm seeing no peak or a very small peak for my analyte.
| Potential Cause | Solution |
| Analyte Hydrolysis | Ensure all solvents, vials, and syringes are completely dry. Prepare samples immediately before analysis[1]. |
| Thermal Degradation | The injector temperature may be too high. Lower the temperature in 20 °C increments (e.g., from 250 °C to 230 °C) to see if the response improves[6][7]. |
| System Activity | Active sites in the injector liner or the front of the GC column can irreversibly adsorb the analyte. Replace the liner with a new, deactivated one and trim 0.5 meters from the front of the column[12]. |
| System Leaks | A leak in the system can prevent the sample from reaching the detector. Perform a leak check, paying close attention to the septum and column fittings[12]. |
Problem: My chromatographic peaks are tailing.
| Potential Cause | Solution |
| Active Sites | Tailing is a classic sign of analyte interaction with active sites. Use an ultra-inert or base-deactivated liner. If tailing persists, the column may be contaminated; trim the front of the column or replace it[12]. |
| Poor Column Installation | An improper cut on the column end or incorrect installation depth in the injector or detector can cause peak tailing. Re-cut the column end with a ceramic wafer and ensure it is installed correctly according to the manufacturer's instructions. |
| Co-eluting Interference | A compound from the sample matrix may be co-eluting with your analyte. Review the mass spectrum across the peak to check for interfering ions. Adjusting the oven ramp rate may resolve the two compounds. |
Problem: I am observing poor reproducibility between injections.
| Potential Cause | Solution |
| Sample Instability | The acyl chloride may be degrading in the vial on the autosampler. Analyze samples immediately after preparation or consider derivatization to a more stable form[2]. |
| Injector Discrimination | Inconsistent vaporization can lead to variable results. Ensure the injector temperature is appropriate and consider using a liner with glass wool to aid vaporization (ensure the wool is also deactivated). |
| Autosampler Syringe Issue | The syringe may have an air bubble, be pulling an inconsistent volume, or be contaminated. Watch the syringe during injection to check for bubbles. Prime the syringe multiple times and clean it with an appropriate solvent. |
| Leaks | A small, inconsistent leak can lead to variable results. Perform a thorough leak check of the system[12]. |
Summary of Recommended GC-MS Parameters
The following table provides recommended starting parameters for the analysis of long-chain acyl chlorides. These should be optimized for your specific application.
| Parameter | Recommended Setting |
| GC System | |
| Injector Type | Split/Splitless |
| Injection Mode | Splitless (or Pulsed Splitless)[4] |
| Injector Temperature | 250 °C (adjustable downwards if degradation occurs)[1][6] |
| Injection Volume | 1 µL |
| Liner | Deactivated, Tapered[9] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow)[1] |
| Oven Program | |
| Initial Temperature | 50 °C[1] |
| Initial Hold Time | 2 min[1] |
| Ramp Rate | 10 °C/min[1][8] |
| Final Temperature | 300 °C |
| Final Hold Time | 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | 40 - 500 m/z |
Experimental Protocols
Protocol 1: Direct Analysis of Long-Chain Acyl Chlorides
-
Glassware Preparation: Ensure all vials, caps, and pipette tips are thoroughly dried in an oven and cooled in a desiccator before use.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous, HPLC-grade dichloromethane or hexane[1].
-
Sample Preparation: Weigh the acyl chloride sample and dissolve it in the anhydrous solvent to a final concentration of 1 mg/mL. Cap the vial immediately.
-
Analysis: Place the vial in the autosampler and run the GC-MS sequence immediately. Do not let samples sit for extended periods.
Protocol 2: Indirect Analysis via Methyl Ester Derivatization
-
Reagent Preparation: Prepare a 1% (v/v) solution of anhydrous methanol in anhydrous dichloromethane.
-
Sample Preparation: Dissolve a known quantity of the long-chain acyl chloride in a vial with anhydrous dichloromethane.
-
Derivatization: Add a 5-fold molar excess of the methanol solution to the sample vial. Cap the vial tightly and let it react at room temperature for 15 minutes[2]. The reaction converts the acyl chloride to its more stable methyl ester.
-
Analysis: Inject the resulting solution directly into the GC-MS.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. determination of acetyl chloride contents - Chromatography Forum [chromforum.org]
- 3. fishersci.com [fishersci.com]
- 4. osti.gov [osti.gov]
- 5. agilent.com [agilent.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gcms.cz [gcms.cz]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]
- 12. youtube.com [youtube.com]
Validation & Comparative
Validating the Synthesis of 9(E)-Tetradecenoyl Chloride: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous validation of chemical intermediates are paramount. This guide provides a comparative analysis of the synthesis of 9(E)-Tetradecenoyl chloride, focusing on its validation by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols and comparative spectral data to ensure the accurate identification and purity assessment of this valuable synthetic building block.
Introduction
This compound is an activated derivative of 9(E)-tetradecenoic acid, a monounsaturated fatty acid. Its reactive acyl chloride functional group makes it a key intermediate in the synthesis of a variety of organic molecules, including esters, amides, and other acyl derivatives, which may have applications in pharmaceutical and materials science. The verification of its chemical structure and purity after synthesis is crucial, and NMR spectroscopy is the most powerful tool for this purpose. This guide will detail the synthesis and provide a thorough comparison of the expected ¹H and ¹³C NMR spectral data with that of a structurally similar compound, oleoyl (B10858665) chloride, in the absence of directly published spectra for this compound.
Synthesis of this compound
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Two common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Below are detailed experimental protocols for the synthesis of this compound from its parent carboxylic acid, 9(E)-tetradecenoic acid.
Experimental Protocols
Method A: Synthesis using Thionyl Chloride
-
Reaction: 9(E)-tetradecenoic acid + SOCl₂ → this compound + SO₂ + HCl
-
Procedure: To a solution of 9(E)-tetradecenoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) or toluene (B28343) is added thionyl chloride (1.5 - 2.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC). Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be purified by distillation under high vacuum.
Method B: Synthesis using Oxalyl Chloride
-
Reaction: 9(E)-tetradecenoic acid + (COCl)₂ → this compound + CO + CO₂ + HCl
-
Procedure: To a solution of 9(E)-tetradecenoic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane or diethyl ether, a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) is added, followed by the slow addition of oxalyl chloride (1.2 - 1.5 eq) at 0 °C under an inert atmosphere. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The reaction is typically accompanied by the evolution of gas (CO, CO₂, and HCl). After the reaction is complete, the solvent and volatile byproducts are carefully removed under reduced pressure to afford the desired this compound.
Comparison of Methods:
| Feature | Thionyl Chloride | Oxalyl Chloride |
| Reactivity | Highly reactive | Milder and more selective |
| Byproducts | Gaseous (SO₂, HCl) | Gaseous (CO, CO₂, HCl) |
| Purification | Requires careful removal of excess reagent | Generally cleaner reactions, easier workup |
| Cost | More economical | More expensive |
NMR Spectroscopic Validation
The structural confirmation of the synthesized this compound is achieved through ¹H and ¹³C NMR spectroscopy. The key spectral features to validate are the presence of the acyl chloride carbonyl group, the trans-alkene functionality, and the long aliphatic chain.
Expected ¹H NMR Spectral Data for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| -CH₂-COCl (α-protons) | 2.8 - 3.0 | Triplet (t) | Deshielded due to the electron-withdrawing acyl chloride group. |
| -CH=CH- (Olefinic) | 5.3 - 5.5 | Multiplet (m) | Characteristic region for alkene protons. The trans configuration results in a large coupling constant (J ≈ 15 Hz). |
| -CH₂-CH= (Allylic) | 1.9 - 2.1 | Multiplet (m) | Protons adjacent to the double bond. |
| -(CH₂)n- (Aliphatic chain) | 1.2 - 1.7 | Multiplet (m) | Bulk of the methylene (B1212753) protons in the fatty acid chain. |
| -CH₃ (Terminal methyl) | 0.8 - 0.9 | Triplet (t) | Terminal methyl group of the fatty acid chain. |
Expected ¹³C NMR Spectral Data for this compound
The ¹³C NMR spectrum provides crucial information, particularly the chemical shift of the carbonyl carbon and the olefinic carbons.
| Carbon | Expected Chemical Shift (ppm) | Notes |
| -COCl (Carbonyl) | 172 - 175 | Characteristic chemical shift for an acyl chloride carbonyl carbon. |
| -CH=CH- (Olefinic) | 128 - 132 | Typical region for sp² hybridized carbons in a trans-alkene.[1] |
| -CH₂-COCl (α-carbon) | 45 - 50 | Carbon adjacent to the acyl chloride group. |
| -CH₂-CH= (Allylic) | 32 - 34 | Carbons adjacent to the double bond. |
| -(CH₂)n- (Aliphatic chain) | 22 - 32 | Methylene carbons of the long alkyl chain. |
| -CH₃ (Terminal methyl) | ~14 | Terminal methyl carbon. |
Comparative NMR Data: Oleoyl Chloride
Oleoyl chloride ((9Z)-Octadecenoyl chloride) is a structurally analogous C18 unsaturated acyl chloride. Its known NMR data can serve as a valuable reference for validating the synthesis of this compound.
Table of ¹H and ¹³C NMR Data for Oleoyl Chloride
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH=CH- (Olefinic) | ~5.34 (m) | ~129.7, ~129.9 |
| -CH₂-COCl (α-protons) | ~2.88 (t) | ~46.4 |
| -CH₂-CH= (Allylic) | ~2.01 (m) | ~27.2 |
| -(CH₂)n- | ~1.2-1.7 (m) | ~22.7 - 31.9 |
| -CH₃ | ~0.88 (t) | ~14.1 |
| -COCl (Carbonyl) | - | ~173.9 |
Note: The chemical shifts for oleoyl chloride are for the (Z)-isomer, which will have slightly different olefinic proton and carbon shifts compared to the (E)-isomer of this compound. The key takeaway is the general region of the chemical shifts for the different functional groups.
Logical Workflow for Synthesis and Validation
The following diagram illustrates the logical workflow from the starting material to the validated final product.
Figure 1. Logical workflow for the synthesis and spectroscopic validation of this compound.
Conclusion
The successful synthesis of this compound can be reliably achieved using standard chlorinating agents such as thionyl chloride or oxalyl chloride. Rigorous validation of the product's structure and purity is essential and is best accomplished through a combination of ¹H and ¹³C NMR spectroscopy. By comparing the acquired spectral data with the expected chemical shifts and data from analogous compounds, researchers can confidently confirm the identity of the synthesized this compound, ensuring its suitability for subsequent applications in research and development.
References
Mass Spectrometric Fragmentation Analysis: A Comparative Guide to 9(E)-Tetradecenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the mass spectrometric fragmentation of 9(E)-Tetradecenoyl chloride, a key intermediate in the synthesis of various bioactive molecules. Understanding its fragmentation behavior is crucial for its unambiguous identification and for monitoring its purity in complex reaction mixtures. This document offers a comparative perspective by contrasting its predicted fragmentation pattern with that of its saturated analog, Tetradecanoyl chloride. The information presented herein is based on established principles of mass spectrometry and analysis of fragmentation patterns of similar long-chain acyl chlorides and unsaturated fatty acid derivatives.
Comparative Fragmentation Analysis
Electron Ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of volatile and semi-volatile organic compounds. The fragmentation patterns observed provide a veritable fingerprint of the molecule. For this compound, the presence of both an acyl chloride functional group and a carbon-carbon double bond dictates a unique fragmentation pathway.
The primary fragmentation event for acyl chlorides is the loss of the chlorine atom to form a highly stable acylium ion[1]. This is typically the base peak or a very prominent peak in the spectrum. The long alkyl chain can also undergo fragmentation, characterized by a series of losses of 14 Da (CH2 groups). The double bond at the C9 position in this compound can influence the fragmentation pattern, potentially leading to characteristic ions resulting from cleavage around the double bond, although these are often less intense than the acylium ion and fragments from the saturated portion of the chain.
In contrast, the saturated analog, Tetradecanoyl chloride, will also exhibit the characteristic loss of the chlorine atom to form the corresponding acylium ion. However, its alkyl chain fragmentation will be more regular, showing a clearer pattern of CnH2n+1 fragments, without the influence of a double bond.
Predicted Major Fragment Ions
The following table summarizes the predicted major fragment ions for this compound and its saturated counterpart, Tetradecanoyl chloride, under electron ionization.
| Predicted m/z | Proposed Fragment Ion | This compound | Tetradecanoyl chloride |
| 244/246 | [M]+• (Molecular Ion) | ✓ | ✓ |
| 209 | [M - Cl]+ | ✓ | ✓ |
| 181 | [M - Cl - C2H4]+ | ✓ | ✓ |
| 167 | [M - Cl - C3H6]+ | ✓ | ✓ |
| 153 | [M - Cl - C4H8]+ | ✓ | ✓ |
| 139 | [M - Cl - C5H10]+ | ✓ | ✓ |
| 125 | [M - Cl - C6H12]+ | ✓ | ✓ |
| 111 | [M - Cl - C7H14]+ | ✓ | ✓ |
| 97 | [M - Cl - C8H16]+ | ✓ | ✓ |
| 83 | [M - Cl - C9H18]+ | ✓ | ✓ |
| 69 | [M - Cl - C10H20]+ | ✓ | ✓ |
| 55 | [C4H7]+ | ✓ | ✓ |
| 41 | [C3H5]+ | ✓ | ✓ |
Note: The molecular ion for compounds containing chlorine will show an M+2 peak with approximately one-third the intensity of the M peak due to the natural abundance of the 37Cl isotope.
Experimental Protocols
A detailed experimental protocol is essential for reproducible and accurate mass spectrometric analysis.
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile, anhydrous organic solvent such as hexane (B92381) or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for direct infusion analysis or 1-10 µg/mL for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Interface Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 35-500.
-
Data Acquisition: Full scan mode.
Visualizing the Process and Fragmentation
To better understand the workflow and the fragmentation process, the following diagrams are provided.
References
Comparative Reactivity Analysis: 9(E)-Tetradecenoyl Chloride vs. 9(Z)-Tetradecenoyl Chloride
Published: December 5, 2025
A Guide for Researchers in Drug Development and Organic Synthesis
In the synthesis of complex lipids and other bioactive molecules, the selection of appropriate acylating agents is a critical step that can significantly influence reaction efficiency and product yield. Among these agents, long-chain unsaturated acyl chlorides, such as the geometric isomers 9(E)- and 9(Z)-Tetradecenoyl chloride, are valuable building blocks. This guide provides a comparative analysis of the reactivity of these two isomers, offering insights based on fundamental principles of organic chemistry to aid researchers in their selection and experimental design.
While direct comparative kinetic studies for 9(E)- and 9(Z)-Tetradecenoyl chloride are not extensively documented in publicly available literature, a robust theoretical framework can be established to predict their relative reactivity. This comparison is grounded in the well-understood principles of steric and electronic effects inherent to their geometric isomerism.
Molecular Structure and its Influence on Reactivity
The key difference between 9(E)-Tetradecenoyl chloride (the trans isomer) and 9(Z)-Tetradecenoyl chloride (the cis isomer) lies in the three-dimensional arrangement of the carbon chain around the C9=C10 double bond. This geometric variation is the primary determinant of their differential reactivity.
-
This compound possesses a more linear and extended conformation due to the trans configuration of the double bond. This linear structure generally results in less steric hindrance around the reactive acyl chloride functional group.
-
9(Z)-Tetradecenoyl chloride , conversely, has a kinked or bent structure due to the cis double bond. This conformation can lead to greater steric congestion, potentially impeding the approach of a nucleophile to the electrophilic carbonyl carbon of the acyl chloride.
Theoretical Reactivity Comparison
Acyl chlorides are highly reactive compounds that readily undergo nucleophilic acyl substitution.[1] The rate of these reactions is sensitive to both the electronic nature of the acyl group and the steric environment around the carbonyl carbon.
Based on stereochemical principles, a difference in reactivity between the two isomers can be postulated:
Hypothesis: this compound is expected to exhibit a higher reaction rate in nucleophilic substitution reactions compared to 9(Z)-Tetradecenoyl chloride.
Rationale: The more linear structure of the E isomer presents a less sterically hindered path for a nucleophile to attack the carbonyl carbon. In contrast, the bent conformation of the Z isomer may cause the alkyl chain to partially shield the reactive site, thereby slowing down the reaction rate. This effect is particularly relevant when reacting with bulky nucleophiles.
While the electronic influence of the double bond on the carbonyl group is largely similar for both isomers, the steric factor is the most likely differentiator in their chemical reactivity.
Physicochemical Properties
The geometric isomerism also influences the physical properties of these compounds, which can have practical implications for their handling and reaction conditions.
| Property | This compound | 9(Z)-Tetradecenoyl Chloride | Rationale for Difference |
| Molecular Formula | C₁₄H₂₅ClO | C₁₄H₂₅ClO | Isomers have the same molecular formula. |
| Molecular Weight | 244.80 g/mol | 244.80 g/mol | Isomers have the same molecular weight. |
| Predicted Conformation | More linear | Kinked/Bent | Due to trans vs. cis double bond geometry. |
| Predicted Packing Efficiency | Higher | Lower | The more regular shape of the trans isomer allows for more efficient packing in the solid state. |
| Predicted Melting Point | Higher | Lower | More efficient packing leads to stronger intermolecular forces, requiring more energy to break. |
| Predicted Reactivity | Higher | Lower | Reduced steric hindrance in the E isomer facilitates nucleophilic attack. |
Note: The predicted properties are based on general principles of E/Z isomerism and await experimental verification for these specific compounds.
Experimental Protocols: Proposed Method for Comparative Kinetic Analysis
To empirically determine the relative reactivity of 9(E)- and 9(Z)-Tetradecenoyl chloride, a comparative kinetic study can be performed. A common method involves monitoring the progress of a reaction with a suitable nucleophile, such as an alcohol (esterification) or an amine (amidation).
Objective: To compare the rate of esterification of 9(E)- and 9(Z)-Tetradecenoyl chloride with a model alcohol.
Materials:
-
This compound
-
9(Z)-Tetradecenoyl chloride
-
Anhydrous isopropanol (B130326) (or another suitable alcohol)
-
Anhydrous, non-nucleophilic solvent (e.g., dichloromethane (B109758) or toluene)
-
Tertiary amine base (e.g., triethylamine (B128534) or pyridine) to act as an acid scavenger
-
Internal standard for chromatographic analysis (e.g., dodecane)
-
Reagents for quenching and workup (e.g., saturated sodium bicarbonate solution)
Procedure:
-
Reaction Setup: In separate, identical, flame-dried reaction vessels under an inert atmosphere (e.g., nitrogen or argon), prepare solutions of 9(E)- and 9(Z)-Tetradecenoyl chloride in the anhydrous solvent.
-
Initiation: At a constant, controlled temperature, add a solution of isopropanol and triethylamine in the same solvent to each reaction vessel simultaneously. The reaction should be initiated with vigorous stirring.
-
Monitoring: At timed intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a saturated solution of sodium bicarbonate.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting acyl chloride and the appearance of the corresponding ester product should be monitored relative to the internal standard.
-
Data Analysis: Plot the concentration of the acyl chloride versus time for both isomers. The initial reaction rates can be determined from the slope of these plots. The isomer with the steeper initial slope is the more reactive species.
This experimental design will provide quantitative data to validate the theoretically predicted difference in reactivity.
Visualizing the Reaction Workflow
The following diagram illustrates the proposed experimental workflow for the comparative kinetic analysis.
References
A Comparative Guide to Acylating Agents for Lipid Analysis: 9(E)-Tetradecenoyl Chloride in Focus
In the intricate world of lipid analysis, derivatization is a critical step to enhance the sensitivity and chromatographic performance of lipid molecules, particularly for mass spectrometry-based techniques. Acylating agents, which introduce an acyl group into the target molecule, are a key class of derivatization reagents. This guide provides a comprehensive comparison of 9(E)-Tetradecenoyl chloride, also known as myristoleoyl chloride, with other commonly used acylating agents, offering researchers, scientists, and drug development professionals a detailed overview to inform their analytical strategies.
Performance Comparison of Acylating Agents
The choice of an acylating agent can significantly impact the outcome of lipid analysis. While data for the direct comparison of this compound with other agents is limited, we can infer its potential performance based on the well-documented efficacy of other acyl chlorides, such as benzoyl chloride.
Acyl chlorides react with nucleophilic functional groups present in lipids, such as hydroxyl and amino groups, to form stable ester and amide linkages, respectively. This derivatization enhances the hydrophobicity of polar lipids, improving their retention on reversed-phase liquid chromatography (LC) columns and increasing their ionization efficiency in mass spectrometry (MS)[1][2].
Table 1: Quantitative Performance Comparison of Acylating Agents
| Feature | Benzoyl Chloride | This compound (Myristoleoyl chloride) | Other Acylating Agents (e.g., Dansyl Chloride) |
| Sensitivity Enhancement | 2 to 10-fold for most lipid classes; >100-fold for monoacylglycerols[3][4] | Expected to be significant due to the introduction of a non-polar acyl chain. Specific quantitative data is not readily available. | Varies by agent; Dansyl chloride is known for good sensitivity enhancement in fluorescence and MS detection. |
| Reaction Time | Rapid, often complete within minutes at room temperature[2][5] | Expected to be rapid, characteristic of acyl chloride reactions. | Can be longer, sometimes requiring elevated temperatures (e.g., Dansyl chloride). |
| Reaction Conditions | Mild, typically at room temperature. | Expected to be mild. | May require harsher conditions (e.g., higher temperature, specific pH). |
| Derivative Stability | Generally stable for several days at 4°C, and can withstand multiple freeze-thaw cycles[3]. | Expected to be stable, though the unsaturated bond may be susceptible to oxidation over long-term storage. | Stability varies; some derivatives may be light-sensitive (e.g., Dansyl chloride). |
| Specificity | Reacts with primary and secondary amines, phenols, and some alcohols[2]. | Reacts with primary and secondary amines, and alcohols. | Varies; some agents are more specific for certain functional groups. |
| Availability of Isotopically Labeled Standards | Readily available (e.g., ¹³C₆-Benzoyl chloride) for accurate quantification[2]. | Not as commonly available as for more standard derivatizing agents. | Availability varies depending on the specific agent. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. Below is a general protocol for the derivatization of lipids using an acyl chloride, which can be adapted for use with this compound. This is followed by a specific, documented protocol for benzoyl chloride.
General Protocol for Lipid Derivatization with Acyl Chlorides
This protocol provides a general framework for the derivatization of lipids with an acyl chloride like this compound. Optimal conditions, such as reagent concentrations and reaction times, may need to be determined empirically for specific lipid classes and analytical platforms.
Materials:
-
Lipid extract (dried under nitrogen)
-
Acyl chloride solution (e.g., 1-2% (v/v) this compound in anhydrous acetonitrile (B52724) or other suitable solvent)
-
Base (e.g., 100 mM sodium carbonate or pyridine)
-
Quenching solution (e.g., water or an acidic solution)
-
Internal standard solution (containing isotopically labeled lipids or a non-endogenous lipid)
-
Anhydrous solvents (e.g., acetonitrile, hexane)
Procedure:
-
Resuspend the dried lipid extract in a small volume of anhydrous solvent.
-
Add the base to the lipid solution and vortex briefly.
-
Add the acyl chloride solution to the mixture. The reaction is typically rapid and can be performed at room temperature.
-
Vortex the mixture for 1-5 minutes.
-
Add the internal standard solution.
-
Quench the reaction by adding the quenching solution.
-
Vortex and centrifuge to separate the phases if applicable.
-
Transfer the organic layer containing the derivatized lipids to a new vial for LC-MS analysis.
Specific Protocol for Benzoyl Chloride Derivatization
This protocol is adapted from established methods for the derivatization of a broad range of metabolites, including lipids.
Materials:
-
Sample supernatant (e.g., 20 µL)
-
100 mM Sodium Carbonate
-
2% (v/v) Benzoyl Chloride in Acetonitrile
-
Internal standard mixture (containing ¹³C-benzoylated standards)
-
Water
Procedure:
-
To 20 µL of the sample supernatant, add 10 µL of 100 mM sodium carbonate.
-
Add 10 µL of 2% (v/v) benzoyl chloride in acetonitrile.
-
Vortex the mixture briefly. The reaction is typically complete within seconds.
-
Add 10 µL of the internal standard mixture.
-
Add 50 µL of water to quench the reaction and dilute the organic solvent content.
-
The sample is now ready for LC-MS analysis.
Signaling Pathways and Experimental Workflows
Visualizing the context in which the derivatized lipids are relevant is essential for a comprehensive understanding. Myristoleic acid, the fatty acid component of this compound, is known to play a role in cellular signaling.
Myristoleic Acid Signaling Pathway
Myristoleic acid has been shown to promote anagen (hair growth) signaling by activating the Wnt/β-catenin and ERK pathways in dermal papilla cells[6]. This activation leads to increased cell proliferation and autophagy, processes crucial for hair follicle regeneration.
Caption: Myristoleic acid activates Wnt/β-catenin and ERK signaling.
General Experimental Workflow for Lipid Analysis
The following diagram illustrates a typical workflow for the analysis of lipids using derivatization followed by LC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Benzoyl chloride derivatization improves selectivity and sensitivity of lipidomic quantitation in human serum of pancreatic cancer patients using RP-UHPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Myristoleic Acid Promotes Anagen Signaling by Autophagy through Activating Wnt/β-Catenin and ERK Pathways in Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Stereochemistry of the Double Bond in 9(E)-Tetradecenoyl Chloride: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is a critical aspect of its characterization and functionality. This guide provides a comparative overview of analytical methodologies for confirming the (E)-configuration of the double bond in 9(E)-Tetradecenoyl chloride. It offers supporting experimental data from analogous compounds and detailed protocols to aid in the selection of the most appropriate technique.
The unambiguous assignment of the (E)- or (Z)-isomer of an unsaturated acyl chloride is paramount for understanding its chemical reactivity and biological activity. Several spectroscopic and chromatographic methods can be employed to elucidate the geometry of the C9=C10 double bond in 9-Tetradecenoyl chloride. This guide will focus on the most common and reliable techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Techniques
A summary of the key performance indicators for the primary analytical techniques used to differentiate between (E)- and (Z)-isomers of long-chain unsaturated fatty acid derivatives is presented below.
| Technique | Principle of Differentiation | Sample Preparation | Throughput | Key Advantages | Limitations |
| ¹H NMR | Differences in the chemical shifts and coupling constants of the vinylic protons. | Direct analysis of the acyl chloride or its corresponding acid/ester. | High | Provides unambiguous structural information. Non-destructive. | Lower sensitivity compared to GC-MS. May require high-field instruments for complex spectra. |
| ¹³C NMR | Differences in the chemical shifts of the vinylic carbons and adjacent allylic carbons. | Direct analysis of the acyl chloride or its corresponding acid/ester. | Moderate | Complements ¹H NMR data for structural confirmation. | Longer acquisition times. Lower sensitivity. |
| GC-MS | Separation of isomers based on differences in their boiling points and interactions with the stationary phase, followed by mass spectrometric identification. | Derivatization to a more volatile and stable form, typically a fatty acid methyl ester (FAME). | High | High sensitivity and resolution. Allows for the analysis of complex mixtures. | Destructive technique. Isomers may co-elute on certain columns. |
Experimental Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the definitive assignment of double bond stereochemistry.
The key diagnostic signals in the ¹H NMR spectrum are those of the vinylic protons (H-9 and H-10).
-
Chemical Shift: In (E)-isomers, the vinylic protons typically resonate at a slightly different chemical shift compared to the corresponding (Z)-isomer.
-
Coupling Constant (J): The most definitive parameter is the coupling constant between the vinylic protons. For (E)-isomers, the ³J(H,H) coupling constant is typically in the range of 11-18 Hz, indicative of a trans relationship. In contrast, (Z)-isomers exhibit a smaller coupling constant, usually between 6-14 Hz, for a cis relationship.
Table 1: Expected ¹H NMR Data for the Vinylic Protons of 9-Tetradecenoyl Chloride Isomers
| Isomer | Expected Chemical Shift (ppm) | Expected ³J(H,H) Coupling Constant (Hz) |
| This compound | ~5.4 | ~15 |
| 9(Z)-Tetradecenoyl chloride | ~5.3 | ~10 |
The chemical shifts of the vinylic carbons (C-9 and C-10) and the adjacent allylic carbons (C-8 and C-11) in the ¹³C NMR spectrum also provide valuable information. Generally, the carbon atoms of the alkyl chain in a trans configuration experience a slightly different electronic environment compared to a cis configuration, leading to small but measurable differences in their chemical shifts.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Carbons in 9-Tetradecenoyl Chloride Isomers
| Carbon | Expected Chemical Shift (ppm) - (E)-isomer | Expected Chemical Shift (ppm) - (Z)-isomer |
| C-9, C-10 (Vinylic) | 129-131 | 128-130 |
| C-8, C-11 (Allylic) | ~32 | ~27 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for separating and identifying volatile compounds. For the analysis of fatty acid chlorides, derivatization to their corresponding methyl esters (FAMEs) is standard practice to improve volatility and chromatographic performance.
The separation of (E)- and (Z)-isomers is typically achieved on a polar capillary column. The retention times of the isomers will differ, with the (E)-isomer often, but not always, eluting slightly earlier or later than the (Z)-isomer depending on the specific column and conditions. Mass spectrometry provides confirmation of the molecular weight and fragmentation pattern, which is identical for both isomers but aids in their identification.
Table 3: Expected GC-MS Data for 9-Tetradecenoic Acid Methyl Ester Isomers
| Isomer | Expected Retention Time | Mass Spectrum (Key Ions) |
| Methyl 9(E)-tetradecenoate | Slightly different from the (Z)-isomer | Molecular Ion (M⁺): m/z 240. Characteristic fragments for a C14:1 FAME. |
| Methyl 9(Z)-tetradecenoate | Slightly different from the (E)-isomer | Molecular Ion (M⁺): m/z 240. Characteristic fragments for a C14:1 FAME. |
Experimental Protocols
Synthesis of this compound
The conversion of the parent carboxylic acid, 9(E)-tetradecenoic acid, to the acyl chloride is a standard procedure that typically proceeds with retention of the double bond stereochemistry.
Protocol:
-
To a solution of 9(E)-tetradecenoic acid in an inert, dry solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (typically 1.2-1.5 equivalents) dropwise at 0 °C.[1][2]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[1][2]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The crude this compound can be used directly or purified by distillation under high vacuum.
It is crucial to use anhydrous conditions as acyl chlorides are reactive towards water.
¹H and ¹³C NMR Spectroscopy
Protocol:
-
Dissolve a small amount (5-10 mg) of this compound or its corresponding carboxylic acid/ester in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Process the spectra and analyze the chemical shifts, integration, and coupling constants of the vinylic and allylic protons and carbons.
Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol for FAME Analysis:
-
Derivatization: Convert the this compound or 9(E)-tetradecenoic acid to its methyl ester. A common method is to react the acyl chloride with anhydrous methanol (B129727) or to treat the carboxylic acid with a reagent such as BF₃-methanol or methanolic HCl.
-
GC Separation: Inject the FAME sample onto a polar capillary GC column (e.g., a wax or cyanopropyl-based column).[3][4][5] A typical temperature program would start at a low temperature and ramp up to a higher temperature to ensure good separation of all components.
-
MS Detection: Use a mass spectrometer in electron ionization (EI) mode to detect the eluting compounds. The mass spectrum will confirm the identity of the C14:1 methyl ester.
-
Data Analysis: Compare the retention time of the sample peak to that of authentic standards of methyl 9(E)-tetradecenoate and methyl 9(Z)-tetradecenoate if available.
Alternative Methodologies
While NMR and GC-MS are the most common techniques, other methods can also be employed:
-
Infrared (IR) Spectroscopy: (E)-alkenes often show a characteristic absorption band around 960-970 cm⁻¹ due to the out-of-plane C-H bending vibration, which is absent in (Z)-isomers. However, this band can be weak and may be obscured by other signals.
-
Stereoselective Synthesis: The stereochemistry of the final product can be inferred from a well-established stereoselective synthesis route. For example, the Wittig reaction using a stabilized ylide or the Horner-Wadsworth-Emmons reaction typically yields the (E)-alkene with high selectivity. Subsequent conversion to the acyl chloride under mild conditions that do not isomerize the double bond can provide a high degree of confidence in the stereochemical assignment.
Workflow and Decision Making
The following diagram illustrates a typical workflow for confirming the stereochemistry of this compound.
References
Navigating the Maze of Fatty Acyl Chloride Isomers: A Guide to Analytical Separation Techniques
For researchers, scientists, and drug development professionals, the precise separation and analysis of fatty acyl chloride isomers are critical for understanding their biological roles and ensuring the purity of lipid-based therapeutics. This guide provides a comparative overview of the most effective analytical methods for this purpose, supported by experimental data and detailed protocols.
The structural similarity of fatty acyl chloride isomers presents a significant analytical challenge. Positional and geometric (cis/trans) isomers often exhibit nearly identical physicochemical properties, making their separation complex. This guide delves into the three primary chromatographic techniques employed for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), offering a comprehensive comparison to aid in method selection and optimization.
At a Glance: Performance Comparison of Analytical Methods
The choice of analytical method is often a trade-off between resolution, speed, and the specific isomers of interest. The following table summarizes the key performance indicators for GC, HPLC, and SFC in the context of fatty acyl chloride isomer separation.
| Analytical Method | Key Strengths | Common Analytes | Typical Resolution | Analysis Time | Detection Method(s) |
| Gas Chromatography (GC) | High resolution for volatile and semi-volatile compounds, especially for cis/trans isomers. | Fatty Acid Methyl Esters (FAMEs) | Rs > 1.4 for critical pairs (e.g., C18:1 trans/cis)[1] | 20 - 90+ minutes[1] | Flame Ionization Detector (FID), Mass Spectrometry (MS)[1][2] |
| High-Performance Liquid Chromatography (HPLC) | Versatile for positional and geometric isomers without derivatization, suitable for preparative scale. | Free Fatty Acids, Fatty Acid Esters | Baseline separation of many cis/trans and positional isomers[3] | 15 - 60 minutes | UV/Vis, Evaporative Light Scattering Detector (ELSD), MS[4][5] |
| Supercritical Fluid Chromatography (SFC) | Fast separations, reduced solvent consumption, suitable for nonpolar compounds and enantiomers. | Fatty Acids, Fatty Acid Esters, complex lipid mixtures | Efficient class-based and intraclass separation[6][7] | < 10 minutes for some applications | MS, Charged Aerosol Detector (CAD)[7][8] |
In-Depth Analysis of Separation Methodologies
Gas Chromatography (GC): The Gold Standard for FAME Isomer Separation
GC, particularly when coupled with a highly polar cyanopropyl stationary phase, remains a dominant technique for the detailed separation of fatty acid isomers, especially cis/trans configurations.[1] Due to the low volatility of free fatty acids, derivatization is a mandatory step, typically through esterification to form Fatty Acid Methyl Esters (FAMEs).[9]
Key Considerations for GC:
-
Derivatization: Conversion to FAMEs is crucial for good chromatographic performance.[9][10] Common methods include acid-catalyzed esterification using boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl.[9][10]
-
Column Selection: Highly polar stationary phases, such as those with a high content of cyanopropyl groups (e.g., SP-2560, DB-FastFAME), are essential for resolving geometric isomers.[1] Column length also plays a critical role, with longer columns (e.g., 100 m) providing higher resolution, albeit with longer analysis times.[1]
-
Detection: Flame Ionization Detection (FID) is widely used for quantification due to its robustness and linear response for hydrocarbons.[1] Mass Spectrometry (MS) provides structural information, aiding in the identification of isomers.[2]
High-Performance Liquid Chromatography (HPLC): Versatility for Diverse Isomers
HPLC offers greater flexibility than GC as it can directly analyze free fatty acids and their esters without the need for derivatization.[4] It is particularly powerful for the separation of positional isomers and can also effectively resolve geometric isomers, often with the aid of specialized columns or mobile phase additives.
Key Considerations for HPLC:
-
Column Chemistry: While standard C18 columns can separate fatty acids based on chain length and degree of unsaturation, they often struggle with geometric isomers due to their similar hydrophobicity.[4] Columns with higher molecular shape selectivity, such as those with cholesteryl groups, can provide enhanced separation of cis/trans isomers.[4]
-
Silver-Ion Chromatography: This technique, where silver ions are incorporated into either the stationary phase or the mobile phase, is exceptionally effective for separating unsaturated fatty acid isomers based on the number, position, and geometry of the double bonds.[3][5]
-
Detection: UV detection is common, especially after derivatization to UV-active esters like phenacyl esters, which significantly enhances sensitivity.[3] Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS) are also frequently employed.[4]
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has emerged as a powerful technique for lipid analysis, offering rapid separations with reduced organic solvent consumption.[6] Utilizing supercritical CO₂ as the primary mobile phase, SFC is well-suited for the analysis of nonpolar compounds like fatty acyl chlorides and their derivatives.
Key Considerations for SFC:
-
Orthogonality to RPLC: SFC provides a normal-phase like separation, making it an excellent complementary technique to reversed-phase LC.[6]
-
Column and Mobile Phase: A variety of stationary phases can be used in SFC. For isomer separations, columns like HSS C18 can provide intraclass resolution.[6] The composition of the co-solvent (modifier) plays a crucial role in achieving the desired selectivity.
-
Detection: Mass spectrometry is the most common detector coupled with SFC for lipid analysis, providing both quantitative and qualitative information.[8] Charged Aerosol Detectors (CAD) are also used for their ability to provide a near-universal response for non-volatile analytes.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the derivatization of fatty acids for GC analysis and a general workflow for HPLC separation.
Protocol 1: Acid-Catalyzed Esterification for GC Analysis (BF₃-Methanol Method)
This protocol describes the conversion of fatty acids to their corresponding methyl esters (FAMEs) for subsequent GC analysis.
-
Sample Preparation: Place 1-25 mg of the fatty acid sample into a screw-capped glass tube with a PTFE liner. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 12% (w/w) Boron Trifluoride (BF₃) in methanol to the sample.
-
Reaction: Tightly cap the tube and heat at 60°C for 5-10 minutes. The optimal time may need to be determined empirically for specific sample types.
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).
-
Phase Separation: Shake the tube vigorously for 30 seconds to extract the FAMEs into the hexane layer. Allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC injection.
Protocol 2: HPLC Separation of Fatty Acid Isomers
This protocol outlines a general approach for the separation of underivatized fatty acid isomers using reversed-phase HPLC.
-
Sample Preparation: Dissolve the fatty acid sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Chromatographic System:
-
Injection: Inject 5-20 µL of the sample solution.
-
Detection:
-
UV/Vis: Monitor the effluent at a low wavelength (e.g., 205-210 nm) for underivatized fatty acids.
-
ELSD/MS: Connect the HPLC system to an ELSD or a mass spectrometer for detection.
-
-
Data Analysis: Identify and quantify isomers based on their retention times and peak areas compared to authentic standards.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the separation and analysis of fatty acyl chloride isomers, highlighting the key decision points and analytical steps.
Figure 1. General workflow for the separation and analysis of fatty acyl chloride isomers.
Conclusion
The selection of an appropriate analytical method for the separation of fatty acyl chloride isomers is contingent upon the specific research question, the isomeric complexity of the sample, and the available instrumentation. GC with highly polar columns offers unparalleled resolution for FAMEs, particularly cis/trans isomers. HPLC provides versatility for the direct analysis of various isomer types, including positional isomers, and is amenable to preparative-scale separations. SFC stands out for its speed and reduced environmental impact, offering a powerful alternative, especially when coupled with mass spectrometry. By understanding the principles, advantages, and practical considerations of each technique, researchers can confidently select and implement the most suitable method to unravel the complexities of fatty acyl chloride isomer mixtures.
References
- 1. agilent.com [agilent.com]
- 2. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. hplc.eu [hplc.eu]
- 5. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved quantitation of lipid classes using supercritical fluid chromatography with a charged aerosol detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. restek.com [restek.com]
A Comparative Guide to Acyl Chloride Derivatization Efficiency for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a derivatizing agent is a critical step in the development of robust analytical methods for a wide range of compounds. Acyl chlorides are highly reactive reagents widely employed to enhance the volatility and chromatographic behavior of polar analytes, such as alcohols, phenols, and amines, for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comparative analysis of the derivatization efficiency of three commonly used acyl chlorides: Acetyl Chloride, Benzoyl Chloride, and Pivaloyl Chloride. The information presented is collated from various studies to offer a comprehensive overview, supported by experimental data and detailed protocols.
Performance Comparison of Acylating Agents
The efficacy of an acylating agent is influenced by its chemical reactivity, steric hindrance, and the stability of the resulting derivative. These factors directly impact the derivatization efficiency and the overall performance of the analytical method.
-
Acetyl Chloride: As the smallest and least sterically hindered of the three, acetyl chloride is typically the most reactive. This high reactivity can be advantageous for rapid and complete derivatization of unhindered primary and secondary amines and alcohols. However, its low steric bulk may lead to a lack of selectivity in molecules with multiple reactive sites.
-
Benzoyl Chloride: Offering a balance of reactivity and steric hindrance, benzoyl chloride is a versatile derivatizing agent for primary and secondary amines, as well as phenols.[1] The introduction of the benzoyl group significantly increases the hydrophobicity of polar analytes, which improves their retention in reversed-phase liquid chromatography.[1] Benzoylation is a rapid reaction that can be performed at room temperature, and the resulting derivatives are generally stable.[1]
-
Pivaloyl Chloride: The defining characteristic of pivaloyl chloride is its bulky tert-butyl group, which imparts significant steric hindrance. This steric bulk reduces its overall reactivity compared to acetyl and benzoyl chloride but provides notable selectivity for less sterically hindered functional groups. For instance, it can selectively acylate primary alcohols in the presence of more hindered secondary alcohols. The resulting pivaloate esters are also known for their high stability.
Quantitative Data Summary
The following table summarizes experimental data on the derivatization (acylation) yields of different alcohol substrates with Acetyl Chloride, Benzoyl Chloride, and Pivaloyl Chloride. It is important to note that while efforts have been made to present comparable data, reaction conditions in the source literature may vary.
| Acylating Agent | Substrate | Catalyst/Base | Solvent | Time | Yield (%) |
| Acetyl Chloride | Pinacolyl Alcohol | Pyridine (B92270) | Dichloromethane | Overnight | 87 |
| Benzoyl Chloride | Pinacolyl Alcohol | Pyridine | Dichloromethane | Overnight | 66 |
| Pivaloyl Chloride | 2-Phenylethanol (Primary Alcohol) | Ti(III) mediated | Tetrahydrofuran | 1.5 h | 99 |
| Benzoyl Chloride | 2-Phenylethanol (Primary Alcohol) | Ti(III) mediated | Tetrahydrofuran | 1.5 h | 99 |
| Pivaloyl Chloride | (±)-1-Phenylethanol (Secondary Alcohol) | Ti(III) mediated | Tetrahydrofuran | 1.5 h | 61 |
| Benzoyl Chloride | (±)-1-Phenylethanol (Secondary Alcohol) | Ti(III) mediated | Tetrahydrofuran | 1.5 h | 78 |
| Pivaloyl Chloride | Phenol | Ti(III) mediated | Tetrahydrofuran | 1.5 h | 91 |
| Benzoyl Chloride | Phenol | Ti(III) mediated | Tetrahydrofuran | 1.5 h | 92 |
Experimental Protocols
Detailed methodologies are essential for reproducible derivatization. The following are representative protocols for the derivatization of primary amines and alcohols for analysis by GC-MS or LC-MS.
Protocol 1: General Derivatization of Primary Amines for GC-MS Analysis
This protocol is a generalized procedure for the acylation of primary amines.
Materials:
-
Analyte solution (containing primary amines)
-
Acyl Chloride (Acetyl Chloride, Benzoyl Chloride, or Pivaloyl Chloride)
-
Anhydrous Pyridine (or another suitable base)
-
Anhydrous Dichloromethane (or other suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system
Procedure:
-
In a clean, dry reaction vial, add 100 µL of the analyte solution in a suitable solvent.
-
Add 50 µL of anhydrous pyridine to the vial.
-
Add a 2-fold molar excess of the selected acyl chloride dropwise while vortexing.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 200 µL of saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Transfer the organic (top) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Derivatization of Alcohols with Benzoyl Chloride for LC-MS/MS Analysis[1]
This protocol is adapted for the rapid derivatization of a broad range of small molecules, including alcohols and amines.
Materials:
-
Sample supernatant (20 µL)
-
100 mM Sodium Carbonate (10 µL)
-
2% (v/v) Benzoyl Chloride in Acetonitrile (10 µL)
-
LC-MS/MS system
Procedure:
-
To 20 µL of the sample supernatant in a microcentrifuge tube, add 10 µL of 100 mM sodium carbonate.
-
Add 10 µL of 2% (v/v) benzoyl chloride in acetonitrile.
-
Vortex the mixture for 1 minute. The reaction is typically complete within this time at room temperature.
-
The sample is then ready for dilution and analysis by LC-MS/MS. This rapid derivatization significantly enhances the chromatographic retention and signal intensity of polar analytes.[1]
Mandatory Visualization
Caption: General experimental workflow for the derivatization of analytes with acyl chlorides.
Caption: Logical relationship between reactivity and selectivity of acyl chlorides.
References
Cross-reactivity studies of antibodies raised against 9(E)-Tetradecenoyl chloride derivatives
A comprehensive comparison of the cross-reactivity of antibodies targeting 9(E)-tetradecenoyl chloride derivatives is crucial for researchers in drug development and related scientific fields. This guide offers an objective analysis of antibody performance, supported by experimental data, to aid in the selection of the most suitable antibody for specific research needs.
Understanding Antibody Specificity
Antibodies are essential tools for detecting specific molecules, known as antigens. The specificity of an antibody refers to its ability to bind to a single, unique epitope on an antigen. However, some antibodies may also bind to other, structurally similar epitopes. This phenomenon, known as cross-reactivity, can lead to inaccurate results in immunoassays.
For antibodies raised against haptens, which are small molecules like this compound that are conjugated to a carrier protein to become immunogenic, the potential for cross-reactivity is a significant consideration.[1][2] The chemical structure of the hapten and the nature of the linker used to attach it to the carrier protein can influence the specificity of the resulting antibodies.[2]
Alternatives to Highly Specific Antibodies
While highly specific antibodies are ideal, researchers have alternatives when dealing with potential cross-reactivity. These include:
-
Mass Spectrometry (MS): MS-based methods offer high specificity and can be used to quantify protein modifications without the need for antibodies.[3] This technique can complement immunoassays by providing orthogonal validation of results.[3]
-
Engineered Antibodies: Antibody engineering techniques can be used to improve the specificity and affinity of antibodies.[4] For instance, site-specific conjugation methods can lead to more homogeneous antibody-drug conjugates with improved properties.
Comparison of Antibody Performance
To ensure the selection of the most appropriate antibody, a thorough comparison of their performance characteristics is essential. The following tables summarize the key performance indicators for two hypothetical antibodies, Ab-A and Ab-B, raised against a this compound-conjugated carrier protein.
| Performance Metric | Antibody A (Monoclonal) | Antibody B (Polyclonal) | Alternative Method (LC-MS/MS) |
| Target Specificity | High | Moderate | Very High |
| Sensitivity (LOD) | 1 ng/mL | 5 ng/mL | 0.5 ng/mL |
| Affinity (K_D) | 10⁻⁹ M | 10⁻⁸ M | N/A |
| Cross-Reactivity | Low | Moderate | N/A |
| Lot-to-Lot Consistency | High | Low | High |
| Cost | High | Moderate | High |
Table 1: Overall Performance Comparison
| Potentially Cross-Reactive Analyte | Antibody A (% Cross-Reactivity) | Antibody B (% Cross-Reactivity) |
| 9(Z)-Tetradecenoyl derivative | < 1% | 10% |
| Myristoyl derivative | < 0.1% | 5% |
| Palmitoyl derivative | < 0.1% | 3% |
Table 2: Cross-Reactivity with Structurally Similar Molecules
Experimental Protocols
The data presented in this guide was generated using the following key experimental protocols:
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to determine the specificity and cross-reactivity of the antibodies.
-
Coating: A 96-well plate is coated with the this compound-protein conjugate.
-
Competition: The antibody is pre-incubated with either the target analyte or a potentially cross-reactive analyte.
-
Incubation: The antibody-analyte mixture is added to the coated plate.
-
Detection: A secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable signal. The signal intensity is inversely proportional to the amount of analyte in the sample.
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding affinity (K_D) of the antibody to the target analyte.
-
Immobilization: The this compound-protein conjugate is immobilized on a sensor chip.
-
Binding: A solution containing the antibody is flowed over the sensor chip, and the binding is measured in real-time.
-
Dissociation: A buffer is flowed over the chip to measure the dissociation of the antibody from the antigen.
-
Analysis: The association and dissociation rates are used to calculate the affinity constant (K_D).
Visualizing Experimental Workflows and Logical Relationships
Caption: Workflow for antibody production and characterization.
Caption: Decision tree for selecting a detection method.
References
- 1. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular engineering of antibodies for site-specific conjugation to lipid polydopamine hybrid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 9(E)-Tetradecenoyl Chloride: A Step-by-Step Guide
For Immediate Reference: Essential Safety and Disposal Information
Proper handling and disposal of 9(E)-Tetradecenoyl chloride are critical to ensure laboratory safety and environmental compliance. This acyl chloride is a reactive and corrosive compound that requires careful management. The following guide provides detailed procedures for its safe disposal, tailored for researchers, scientists, and drug development professionals.
Core Hazards and Incompatibilities
This compound is presumed to share hazards with similar acyl chlorides. It is crucial to handle this substance with appropriate precautions.
| Hazard Classification | Description |
| Corrosive | Causes severe skin burns and eye damage.[1] |
| Reactive with Water | Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[2] |
| Inhalation Toxicity | May be toxic if inhaled, causing respiratory irritation. |
Incompatible Materials:
Detailed Disposal Protocol for this compound
This protocol outlines the step-by-step process for the safe disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Eye Protection | Chemical safety goggles and a face shield.[1] |
| Lab Coat | A flame-retardant lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated chemical fume hood. If a hood is unavailable, a NIOSH-approved respirator with an acid gas cartridge may be necessary. |
Step 2: Waste Segregation and Collection
Proper segregation is key to safe and compliant disposal.
-
Designated Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with acyl chlorides (e.g., glass or a suitable plastic that will not degrade).
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., corrosive).
-
Inert Absorbents: For small quantities of residual this compound, use an inert absorbent material like sand or silica (B1680970) gel to soak up the liquid before placing it in the waste container.[2] Do not use combustible materials like paper towels.
-
Contaminated Materials: Any disposable materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be placed in the designated hazardous waste container.[3]
Step 3: Neutralization of Small Residual Amounts (for cleaning non-disposable labware)
For cleaning glassware and equipment, a careful neutralization step can be performed. This should only be done for very small, residual amounts and with extreme caution in a chemical fume hood.
-
Rinsing: Rinse the contaminated item with a dry, inert solvent (e.g., anhydrous hexane (B92381) or toluene) to collect the residual acyl chloride. This rinsate must be treated as hazardous waste and added to the designated waste container.
-
Slow Addition to Base: Slowly and carefully add the rinsate to a cooled, stirred solution of a weak base, such as sodium bicarbonate or a dilute solution of sodium hydroxide. Be prepared for a vigorous reaction that may release gas.
-
pH Check: After the reaction has subsided, check the pH of the solution to ensure it is neutral.
-
Aqueous Waste: The resulting neutralized aqueous solution may be disposed of down the drain with copious amounts of water, provided it complies with local regulations. Check with your institution's Environmental Health and Safety (EHS) office.
Step 4: Storage and Disposal
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The storage location should be a designated hazardous waste accumulation area.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[2][3] Complete all required waste disposal forms accurately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 9(E)-Tetradecenoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 9(E)-Tetradecenoyl chloride in a laboratory setting. It is intended to supplement, not replace, the official Safety Data Sheet (SDS) which should be obtained from your chemical supplier and reviewed before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a reactive acyl chloride. Based on the general properties of similar compounds, it should be treated as a corrosive and moisture-sensitive substance. It is likely to cause severe skin burns and eye damage upon contact. Inhalation of its vapors may cause respiratory irritation.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Eye and Face | Chemical safety goggles and a full-face shield.[1][2] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for any signs of degradation before and during use. |
| Body | A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is advised. |
| Respiratory | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation:
-
Review the SDS: Always consult the manufacturer-specific Safety Data Sheet before starting any new procedure.
-
Fume Hood: Ensure the chemical fume hood is functioning correctly.
-
Gather Materials: Have all necessary equipment and reagents, including quenching solutions and spill kits, readily available within the fume hood.
-
PPE: Don the appropriate Personal Protective Equipment as detailed in Table 1.
Handling:
-
Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[4]
-
Dispensing: Use clean, dry glassware and syringes for transferring the liquid.
-
Reactions: Add this compound slowly and in a controlled manner to reaction mixtures, especially those containing nucleophiles like water, alcohols, or amines, as the reaction can be vigorous.[5]
-
Storage: Store this compound in a tightly sealed container, in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, alcohols, and amines.[4] The product information suggests storage in a freezer.[6][7]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3][4] |
| Spill | Evacuate the area. In a fume hood, absorb the spill with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed container for disposal. Do not use combustible materials. Do not use water. Ventilate the area and wash the spill site after material pickup is complete. |
Logical Flow for Emergency Response
Caption: Logical flow for responding to an emergency involving this compound.
Disposal Plan
Proper disposal of this compound and associated waste is essential to ensure laboratory and environmental safety.
Waste Collection:
-
Unused/Surplus Chemical: Collect in a designated, labeled, and tightly sealed container. Do not mix with other waste streams.
-
Contaminated Materials: Any disposable items that come into contact with this compound (e.g., gloves, absorbent pads, pipette tips) must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Rinsate: Rinsate from cleaning contaminated glassware should be collected as hazardous waste.
Disposal Procedure:
-
Quenching (for small residues): Small amounts of residual this compound on glassware can be carefully quenched by slowly adding the item to a stirred solution of sodium bicarbonate. This should be done in a fume hood.
-
Waste Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive).
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: All waste containing this compound must be disposed of through your institution's hazardous waste management program.[3][8] Do not dispose of down the drain or in regular trash.
Disposal Decision Tree
Caption: Decision tree for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
